1,3,5-Tribromobenzene-d3
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-tribromo-2,4,6-trideuteriobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDUZLFWHVQCHY-CBYSEHNBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to 1,3,5-Tribromobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 1,3,5-Tribromobenzene-d3. It includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical processes to support its application in research and development.
Core Physical and Chemical Properties
This compound is the deuterated isotopologue of 1,3,5-Tribromobenzene. The substitution of hydrogen with deuterium atoms results in a higher molecular weight, a feature valuable in mass spectrometry-based analytical methods. Its appearance is typically a yellow powder or light brownish needles.[1][2]
Data Summary
The following table summarizes the key physical and chemical properties of this compound and its non-deuterated analogue for comparison.
| Property | This compound | 1,3,5-Tribromobenzene (for comparison) |
| CAS Number | 52921-77-4[1][3][4][5] | 626-39-1[6][7] |
| Molecular Formula | C₆D₃Br₃[3][5] | C₆H₃Br₃[6][7] |
| Molecular Weight | 317.82 g/mol [1][5][8] | 314.80 g/mol [7][9][10] |
| Exact Mass | 314.7973 Da[3] | 313.77644 Da[7] |
| Appearance | Yellow powder[1] | Light brownish needles, reddish-brown crystalline solid[2][11] |
| Melting Point | Not explicitly stated for d3, but likely similar to non-deuterated form | 117-121 °C[12][13] |
| Boiling Point | Not explicitly stated for d3, but likely similar to non-deuterated form | 271 °C[13] |
| Solubility | Not explicitly stated for d3, but likely similar to non-deuterated form | Soluble in hot ethanol and acetic acid; Insoluble in water[11][13] |
| IUPAC Name | 1,3,5-tribromo-2,4,6-trideuteriobenzene[3][8] | 1,3,5-tribromobenzene[7] |
Experimental Protocols
Synthesis of 1,3,5-Tribromobenzene
The primary synthesis route for 1,3,5-Tribromobenzene involves the deamination of 2,4,6-tribromoaniline.[14][15] The synthesis of the deuterated analogue would follow the same pathway, requiring deuterated starting materials or solvents.
Methodology:
-
Dissolution: 2,4,6-Tribromoaniline is dissolved in a mixture of 95% ethanol and benzene with heating.[16]
-
Acidification: Concentrated sulfuric acid is gradually added to the stirred solution over 1-2 hours, maintaining a temperature of 50-60 °C.[16]
-
Diazotization: Sodium nitrite (NaNO₂) is added to the mixture in portions.[2][16] This creates an intermediate diazonium salt.[15]
-
Reaction: The reaction mixture is heated to reflux for several hours (typically 2-3 hours) to allow the replacement of the diazonium group with a hydrogen (or deuterium) atom from the ethanol.[2][16]
-
Isolation and Purification: The mixture is cooled to allow for crystallization of the product. The resulting precipitate is filtered, washed with water until neutral, and then dried.[16] Further purification can be achieved by recrystallization from ethanol.[2]
Synthesis workflow for 1,3,5-Tribromobenzene.
Application in Analytical Chemistry
1,3,5-Tribromobenzene (TBB) is utilized as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods.[13] The deuterated form, this compound, is particularly suitable for this purpose due to its mass shift, which prevents interference from the non-deuterated analogue that might be present in a sample.
Experimental Workflow for Cyanide Determination:
-
Sample Preparation: A biological sample (e.g., human plasma or urine) is prepared for analysis.
-
Internal Standard Spiking: A known quantity of this compound is added to the sample.
-
Derivatization: The target analyte (e.g., cyanide) is converted into a volatile derivative suitable for GC analysis.
-
Extraction: The derivatized analyte and the internal standard are extracted from the sample matrix.
-
GC-MS Analysis: The extract is injected into the GC-MS system. The components are separated by the gas chromatograph and detected by the mass spectrometer.
-
Quantification: The amount of the target analyte is determined by comparing its peak area to the peak area of the this compound internal standard.
Chemical Reactivity and Applications
1,3,5-Tribromobenzene serves as a crucial precursor for the synthesis of C₃-symmetric molecules.[14] A notable application is its use in palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction.
Example: Suzuki Reaction
In this reaction, 1,3,5-Tribromobenzene reacts with an arylboronic acid in the presence of a palladium catalyst to form a larger, tri-substituted benzene ring. This method is fundamental in creating monomers for advanced materials like covalent organic frameworks (COFs).[14]
Logical relationship in a Suzuki coupling reaction.
Safety and Handling
1,3,5-Tribromobenzene is classified as a substance that causes skin and serious eye irritation and may cause respiratory irritation.[6][17] It may also cause long-lasting harmful effects to aquatic life.[17]
Precautionary Measures:
-
Engineering Controls: Use only in well-ventilated areas. Ensure eyewash stations and safety showers are available.[17]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and appropriate lab clothing.[6][17] For operations that may generate dust, a NIOSH/MSHA-approved respirator is necessary.[6]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a cool, dry place away from strong oxidizing agents.[17] Keep container tightly closed. The recommended storage temperature is in a refrigerator at 2-8°C.[5]
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]
- 3. Buy Online CAS Number 52921-77-4 - TRC - this compound | LGC Standards [lgcstandards.com]
- 4. This compound | 52921-77-4 [chemicalbook.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C6H3Br3 | CID 122236902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzene, 1,3,5-tribromo- [webbook.nist.gov]
- 10. Benzene, 1,3,5-tribromo- [webbook.nist.gov]
- 11. bloomtechz.com [bloomtechz.com]
- 12. 1,3,5-Tribromobenzene | CAS#:626-39-1 | Chemsrc [chemsrc.com]
- 13. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]
- 14. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 15. m.youtube.com [m.youtube.com]
- 16. CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google Patents [patents.google.com]
- 17. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Synthesis and Preparation of 1,3,5-Tribromobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3,5-Tribromobenzene-d3 (1,3,5-tribromo-2,4,6-trideuteriobenzene), a deuterated analogue of 1,3,5-Tribromobenzene. This isotopically labeled compound is a valuable tool in various research applications, including as an internal standard in mass spectrometry-based studies and in mechanistic investigations of chemical reactions.
Overview of the Synthetic Strategy
The most viable and well-documented synthetic route to 1,3,5-Tribromobenzene is through the deamination of 2,4,6-tribromoaniline. This method can be readily adapted for the synthesis of the deuterated analogue by utilizing a deuterated starting material. The overall synthetic pathway involves a two-step process:
-
Electrophilic Bromination: The aromatic ring of a deuterated aniline precursor is perbrominated to yield 2,4,6-tribromoaniline-d2.
-
Diazotization and Reductive Deamination: The amino group of the tribromoaniline intermediate is converted to a diazonium salt, which is subsequently removed and replaced with a deuterium atom to afford the final product, this compound.
This approach is advantageous due to the high yields and the commercial availability of the necessary deuterated starting materials.
Physicochemical Properties
A summary of the key physicochemical properties of 1,3,5-Tribromobenzene and its deuterated analogue are presented in Table 1 for easy comparison.
| Property | 1,3,5-Tribromobenzene | This compound |
| IUPAC Name | 1,3,5-Tribromobenzene | 1,3,5-tribromo-2,4,6-trideuteriobenzene[1] |
| Molecular Formula | C₆H₃Br₃ | C₆D₃Br₃ |
| Molecular Weight | 314.80 g/mol [2] | 317.82 g/mol [1] |
| CAS Number | 626-39-1 | 52921-77-4 |
| Appearance | Colorless to light brownish solid | Expected to be a colorless to light brownish solid |
| Melting Point | 119-122 °C | Not reported, but expected to be similar to the non-deuterated form |
| Boiling Point | 271 °C | Not reported, but expected to be similar to the non-deuterated form |
Experimental Protocols
The following sections provide detailed experimental procedures for the synthesis of this compound. The protocols are adapted from well-established methods for the synthesis of the non-deuterated analogue.
Step 1: Synthesis of 2,4,6-Tribromoaniline-d2
This step involves the electrophilic bromination of aniline-d5. The strong activating effect of the amino group directs the bromine atoms to the ortho and para positions, leading to the formation of the desired 2,4,6-tribrominated product.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Aniline-d5 | 98.17 | 10.0 g | 0.102 |
| Bromine | 159.81 | 50.0 g (16.0 mL) | 0.313 |
| Hydrochloric Acid (conc.) | 36.46 | 10 mL | ~0.12 |
| Water | 18.02 | 100 mL | - |
Procedure:
-
In a well-ventilated fume hood, dissolve 10.0 g (0.102 mol) of aniline-d5 in 100 mL of water containing 10 mL of concentrated hydrochloric acid in a 500 mL flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add 50.0 g (16.0 mL, 0.313 mol) of bromine dropwise with constant stirring. A precipitate will form during the addition.
-
After the addition is complete, continue stirring for 30 minutes at room temperature.
-
Filter the white precipitate of 2,4,6-tribromoaniline-d2 and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator over calcium chloride. The expected yield is high, typically over 90%.
Step 2: Synthesis of this compound
This step involves the diazotization of the amino group of 2,4,6-tribromoaniline-d2, followed by a reductive deamination using ethanol.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,4,6-Tribromoaniline-d2 | 331.83 | 10.0 g | 0.030 |
| Ethanol (95%) | 46.07 | 75 mL | - |
| Benzene | 78.11 | 20 mL | - |
| Sulfuric Acid (conc.) | 98.08 | 7.0 mL | ~0.13 |
| Sodium Nitrite | 69.00 | 2.5 g | 0.036 |
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (0.030 mol) of 2,4,6-tribromoaniline-d2 in a mixture of 75 mL of 95% ethanol and 20 mL of benzene by gentle warming.
-
Carefully add 7.0 mL of concentrated sulfuric acid to the solution.
-
Heat the mixture to a gentle reflux.
-
Add 2.5 g (0.036 mol) of sodium nitrite in small portions to the refluxing solution. The reaction can be vigorous, so the addition should be controlled to maintain a steady reflux.
-
After the addition is complete, continue refluxing for 1-2 hours until the evolution of nitrogen gas ceases.
-
Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystalline product by vacuum filtration and wash with a small amount of cold ethanol, followed by cold water.
-
Recrystallize the crude product from ethanol to obtain pure this compound. The expected yield is typically in the range of 70-80%.
Characterization Data
The synthesized this compound should be characterized to confirm its identity and purity. The following table summarizes the expected characterization data.
| Analysis | Expected Result for this compound |
| ¹H NMR | Absence of signals in the aromatic region, confirming complete deuteration of the aromatic protons. |
| ²H NMR | A singlet in the aromatic region, confirming the presence of deuterium on the aromatic ring. |
| ¹³C NMR | Three signals are expected for the aromatic carbons. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 317, 319, 321, 323 in a characteristic isotopic pattern for three bromine atoms. The base peak would likely be the molecular ion. |
| Purity (by GC-MS or HPLC) | >98% |
Visualizing the Synthesis Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis process.
Caption: Synthetic pathway for this compound.
Caption: Detailed experimental workflow for the synthesis.
Safety Considerations
-
Bromine: is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
-
Aniline-d5 and 2,4,6-Tribromoaniline-d2: are toxic and should be handled with care. Avoid inhalation and skin contact.
-
Concentrated Sulfuric Acid: is highly corrosive. Handle with care and add it slowly to solutions to avoid splashing.
-
Diazotization Reaction: The reaction with sodium nitrite can be exothermic and produce nitrogen gas. The addition of sodium nitrite should be done in portions to control the reaction rate.
This guide provides a comprehensive framework for the synthesis and preparation of this compound. Researchers should always adhere to standard laboratory safety practices and consult relevant safety data sheets (SDS) before handling any of the chemicals mentioned.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Isotopic Purity and Enrichment of 1,3,5-Tribromobenzene-d3
This technical guide provides a comprehensive overview of the critical parameters of this compound, a deuterated internal standard essential for quantitative analysis in mass spectrometry. The focus is on defining, determining, and understanding its isotopic purity and enrichment, supported by detailed experimental protocols and data interpretation.
Introduction to this compound
This compound is the deuterium-labeled form of 1,3,5-Tribromobenzene.[1][2] In this compound, the three hydrogen atoms on the benzene ring are replaced with deuterium atoms. Due to its chemical inertness and distinct mass difference from its non-deuterated counterpart, it serves as an ideal internal standard for quantitative mass spectrometry (MS) assays.[3][4][5][6] The incorporation of stable heavy isotopes into molecules is a common practice during drug development to trace and quantify substances.[1] The accuracy of such quantitative methods relies heavily on the precise characterization of the isotopic purity and enrichment of the standard.
Differentiating Isotopic Enrichment and Isotopic Purity
Understanding the distinction between isotopic enrichment and isotopic purity (or species abundance) is fundamental for the correct interpretation of analytical data.
-
Isotopic Enrichment: This term refers to the mole fraction of the deuterium isotope at the labeled positions, expressed as a percentage.[7][8] For this compound, an isotopic enrichment of 99% means that for every 100 atoms at the specified positions (1, 3, and 5 on the benzene ring), 99 are deuterium and 1 is hydrogen.
-
Isotopic Purity (Species Abundance): This value represents the percentage of molecules that are fully labeled with the desired isotope.[7][8] For a d3 compound, this is the percentage of molecules that are the CD3 species. Due to the statistical nature of isotope incorporation, a high isotopic enrichment does not equate to 100% isotopic purity. For instance, a D3-labeled molecule with 99.5% enrichment will consist of approximately 98.5% CD3 species and 1.5% CD2H species.[7]
The relationship between isotopic enrichment and the resulting species abundance for a d3 compound can be calculated using a binomial expansion.[7][8]
Table 1: Isotopic Purity as a Function of Isotopic Enrichment for a D3-Labeled Compound
| Isotopic Enrichment (%) | % d3 Species (C6D3Br3) | % d2 Species (C6HD2Br3) | % d1 Species (C6H2DBr3) | % d0 Species (C6H3Br3) |
| 99.9 | 99.70 | 0.30 | <0.01 | <0.01 |
| 99.5 | 98.51 | 1.48 | 0.01 | <0.01 |
| 99.0 | 97.03 | 2.94 | 0.03 | <0.01 |
| 98.0 | 94.12 | 5.76 | 0.12 | <0.01 |
| 95.0 | 85.74 | 13.54 | 0.71 | 0.01 |
Synthesis and Purification
While various methods exist for the synthesis of 1,3,5-Tribromobenzene,[9][10][11] the deuterated analog typically starts with a deuterated precursor, such as benzene-d6. A common synthetic route for the non-deuterated compound involves the deamination of 2,4,6-tribromoaniline, which is prepared by the bromination of aniline.[11][12][13] For the d3 version, a similar pathway would be employed starting from a deuterated aniline. Post-synthesis, purification is achieved through methods like recrystallization or distillation to remove chemical impurities.[10]
Analytical Characterization: Determining Isotopic Purity and Enrichment
A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is the most robust strategy for evaluating the isotopic enrichment and structural integrity of deuterated compounds.[3][4][5]
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the distribution of isotopologues (molecules that differ only in their isotopic composition).[14][15] By precisely measuring the mass-to-charge ratio, it can resolve the signals from the d3, d2, d1, and d0 species of 1,3,5-Tribromobenzene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy confirms the structural integrity and the positions of the deuterium labels.[3][4]
-
¹H NMR: This technique is used to detect and quantify any residual protons. For highly deuterated compounds, the proton signals will be very weak.[16]
-
²H NMR (Deuterium NMR): This is an appealing alternative for highly enriched compounds (>98 atom% D).[16] It directly observes the deuterium nuclei, providing a clean spectrum without interference from proton signals and can be used to confirm the deuteration at specific sites.[16]
Table 2: Summary of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| HR-MS | Isotopic distribution (d0, d1, d2, d3), Isotopic Purity Calculation | High sensitivity, requires minimal sample.[17] | Provides overall distribution, not site-specific information. |
| ¹H NMR | Quantification of residual protons, structural integrity | Standard technique, provides structural context. | Limited by low signal intensity for highly enriched compounds.[16] |
| ²H NMR | Direct observation and quantification of deuterium, site-specific labeling confirmation | Clean spectrum for highly deuterated samples, confirms label positions.[16] | Requires appropriate instrument configuration.[16] |
Experimental Protocols
Protocol for Isotopic Purity Determination by HR-MS
This protocol outlines a general method for analyzing this compound using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Sample Preparation: Dissolve a small quantity of this compound in a suitable solvent (e.g., acetonitrile) to a concentration of approximately 1 µg/mL.
-
Chromatographic Separation:
-
Mass Spectrometry Analysis:
-
Data Processing:
-
Identify the retention time for 1,3,5-Tribromobenzene.
-
Extract the mass spectrum corresponding to the chromatographic peak. A background spectrum should be subtracted to reduce noise.[14][15]
-
Generate Extracted Ion Chromatograms (EICs) for each isotopologue (d0, d1, d2, d3).[14]
-
Integrate the peak areas for each EIC.
-
-
Calculation of Isotopic Purity:
-
Correct the integrated peak areas by subtracting the contribution of natural isotopic abundance from elements like Carbon-13.[19]
-
Calculate the percentage of each isotopologue by dividing its corrected area by the sum of all corrected isotopologue areas. The isotopic purity is the percentage corresponding to the fully deuterated (d3) species.
-
Protocol for Isotopic Enrichment Analysis by NMR
-
Sample Preparation: Dissolve an adequate amount of this compound in a suitable non-deuterated solvent (for ²H NMR)[16] or a deuterated solvent with a known reference peak (for ¹H NMR).
-
¹H NMR Analysis:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate the residual proton signal corresponding to the aromatic protons of 1,3,5-Tribromobenzene.
-
Compare this integral to the integral of a known internal standard to quantify the amount of non-deuterated and partially deuterated species.
-
-
²H NMR Analysis:
-
Configure the NMR spectrometer for deuterium observation. No special probe tuning is typically required on modern instruments.[16]
-
Acquire the ²H NMR spectrum.
-
A single peak corresponding to the deuterons on the aromatic ring should be observed. The absence of other signals confirms the specific labeling pattern.
-
The integration of this peak can be used to confirm the high level of deuteration.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C6H3Br3 | CID 122236902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. Enrichment â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 8. ukisotope.com [ukisotope.com]
- 9. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]
- 10. bloomtechz.com [bloomtechz.com]
- 11. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. CN102476977A - Preparation method of 1,3, 5-tribromobenzene - Google Patents [patents.google.com]
- 14. almacgroup.com [almacgroup.com]
- 15. almacgroup.com [almacgroup.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. researchgate.net [researchgate.net]
- 18. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]
- 19. researchgate.net [researchgate.net]
Molecular weight and formula of 1,3,5-Tribromobenzene-d3
An In-depth Technical Guide to 1,3,5-Tribromobenzene-d3
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analysis of this compound, a deuterated analog of 1,3,5-Tribromobenzene. This information is intended for researchers, scientists, and professionals in the fields of drug development, analytical chemistry, and materials science.
Core Compound Properties
This compound is a stable, isotopically labeled compound valuable as an internal standard in mass spectrometry-based analytical methods and as a starting material for the synthesis of complex deuterated molecules. Its properties are very similar to its non-deuterated counterpart, with the key difference being the increased mass due to the presence of three deuterium atoms on the benzene ring.
Physicochemical Data
The following table summarizes the key quantitative data for this compound and its non-deuterated analog for comparison.
| Property | This compound | 1,3,5-Tribromobenzene | Data Source(s) |
| CAS Number | 52921-77-4 | 626-39-1 | [1][2] |
| Chemical Formula | C₆D₃Br₃ | C₆H₃Br₃ | [2] |
| Molecular Weight | 317.82 g/mol | 314.80 g/mol | [2][3] |
| Monoisotopic Mass | 314.79732 Da | 311.77849 Da | [2][3] |
| Appearance | Yellow powder | Colorless solid / Lump powder | [1] |
| Melting Point | Not specified, expected to be similar to the non-deuterated form | 117-121 °C | [1][4] |
| Boiling Point | Not specified, expected to be similar to the non-deuterated form | 271 °C | [4][5] |
| Solubility | Not specified, expected to be similar to the non-deuterated form | Soluble in hot ethanol and acetic acid; insoluble in water. | [4] |
Synthesis and Analysis
Experimental Protocol: Synthesis of 1,3,5-Tribromobenzene
Reaction: Deamination of 2,4,6-tribromoaniline.
Materials:
-
2,4,6-tribromoaniline
-
Ethanol (95%)
-
Benzene
-
Concentrated Sulfuric Acid
-
Sodium Nitrite (NaNO₂)
Procedure:
-
In a round-bottom flask, dissolve 2,4,6-tribromoaniline in a mixture of 95% ethanol and benzene with heating.
-
Once dissolved, carefully and gradually add concentrated sulfuric acid to the solution over a period of 1-2 hours while maintaining the temperature between 50-60 °C with stirring.
-
After the addition of sulfuric acid, add sodium nitrite in portions. An exothermic reaction will occur.
-
Bring the reaction mixture to a boil and reflux for 2-3 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature to allow for crystallization.
-
Filter the resulting solid product and wash with water until the filtrate is neutral.
-
Dry the solid product to obtain 1,3,5-Tribromobenzene. The product can be further purified by recrystallization from ethanol.
Note on Deuteration: To synthesize this compound, this procedure would need to be adapted, likely by using deuterated sulfuric acid (D₂SO₄) and deuterated ethanol (EtOD) to facilitate the replacement of the aromatic protons with deuterium through an electrophilic substitution mechanism prior to or during the deamination process. The exact conditions for such an exchange would require experimental optimization.
Visualization of Properties and Workflows
Logical Relationships of this compound
The following diagram illustrates the key attributes and relationships of this compound.
Experimental Workflow: Quality Control Analysis
The diagram below outlines a typical experimental workflow for the quality control analysis of synthesized this compound.
References
- 1. 1,3,5-Tribromobenzene | CAS#:626-39-1 | Chemsrc [chemsrc.com]
- 2. This compound | C6H3Br3 | CID 122236902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,3,5-Tribromobenzene | C6H3Br3 | CID 12279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,3,5-Tribromobenzene | 626-39-1 [chemicalbook.com]
- 5. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
Spectroscopic and Synthetic Profile of 1,3,5-Tribromobenzene-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic data for 1,3,5-Tribromobenzene-d3. The information presented herein is intended to support research and development activities where this deuterated aromatic compound is utilized, for example, as an internal standard in mass spectrometry-based quantification or as a tracer in metabolic studies.
Spectroscopic Data
The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. These predictions are based on the known spectral characteristics of the non-deuterated analog, 1,3,5-Tribromobenzene, and the established principles of isotope effects in spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to the replacement of protons with deuterium, a standard ¹H NMR spectrum will not show any signals for the aromatic ring. Instead, ²H (Deuterium) NMR and ¹³C NMR are the primary NMR techniques for the characterization of this compound.
Predicted ²H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | Singlet | 3D | C-D |
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Multiplicity (in ¹³C{¹H} NMR) | Assignment |
| ~124 | Triplet (due to C-D coupling) | C-D |
| ~123 | Singlet | C-Br |
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 318, which is 3 mass units higher than the non-deuterated analog due to the presence of three deuterium atoms. The isotopic pattern will be characteristic of a molecule containing three bromine atoms.
Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 318 | ~100 | [M]⁺ (C₆D₃⁷⁹Br₃) |
| 320 | ~98 | [M+2]⁺ |
| 322 | ~32 | [M+4]⁺ |
| 324 | ~3 | [M+6]⁺ |
| 239, 241, 243 | Variable | [M-Br]⁺ |
| 158, 160 | Variable | [M-2Br]⁺ |
| 79 | Variable | [Br]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be similar to its non-deuterated counterpart, with the most significant difference being the C-D stretching and bending vibrations, which occur at lower frequencies than the corresponding C-H vibrations.
Predicted Infrared (IR) Data
| Wavenumber (cm⁻¹) | Assignment |
| ~2250 | Aromatic C-D Stretch |
| ~1550 | Aromatic C=C Stretch |
| ~850 | C-D Out-of-plane Bend |
| Below 700 | C-Br Stretch |
Experimental Protocols
The following are detailed experimental protocols for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the bromination of aniline-d5, followed by a deamination reaction.
Step 1: Bromination of Aniline-d5 to 2,4,6-Tribromoaniline-d2
-
Dissolve aniline-d5 (1 equivalent) in a suitable solvent such as glacial acetic acid or a mixture of water and a miscible organic solvent.
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (3 equivalents) in the same solvent to the cooled aniline-d5 solution with constant stirring.
-
Continue stirring for 1-2 hours at room temperature after the addition is complete.
-
The white precipitate of 2,4,6-tribromoaniline-d2 is collected by filtration, washed with water, and dried.
Step 2: Deamination of 2,4,6-Tribromoaniline-d2 to this compound [1][2]
-
Dissolve 2,4,6-tribromoaniline-d2 (1 equivalent) in a mixture of ethanol and benzene.[3]
-
Add concentrated sulfuric acid to the solution.[3]
-
Heat the mixture to reflux.[4]
-
Slowly add sodium nitrite in portions to the refluxing solution.[4]
-
Continue refluxing for several hours after the addition is complete.[4]
-
Cool the reaction mixture and pour it into a mixture of ice and water.
-
The crude this compound will precipitate and can be collected by filtration.
-
Purify the product by recrystallization from a suitable solvent like ethanol.
Spectroscopic Analysis Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable non-deuterated NMR solvent (e.g., CDCl₃ is not suitable for ²H NMR; use a protonated solvent like CHCl₃ for ²H NMR and CDCl₃ for ¹³C NMR).
-
²H NMR Acquisition:
-
Use a high-field NMR spectrometer equipped with a deuterium probe.
-
Acquire the spectrum with a single pulse experiment.
-
Reference the spectrum to the natural abundance deuterium signal of the solvent.[5]
-
-
¹³C NMR Acquisition:
-
Use a standard carbon probe.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The signals for the deuterated carbons will appear as triplets due to ¹³C-²H coupling.[6]
-
Mass Spectrometry
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as electron ionization (EI) for this volatile compound.
-
Data Acquisition: Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-400).
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and the characteristic isotopic pattern of a tribrominated compound.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, a solution spectrum can be obtained using a suitable solvent (e.g., CCl₄) in an IR-transparent cell.
-
Data Acquisition: Record the IR spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C-D stretching and bending regions.[7]
Visualizations
The following diagrams illustrate the key workflows and relationships described in this guide.
Caption: Synthetic pathway for this compound.
Caption: General workflow for spectroscopic analysis.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. www1.udel.edu [www1.udel.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 1,3,5-Tribromobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. 2,4,6-Tribromoaniline - Wikipedia [en.wikipedia.org]
- 6. University of Ottawa NMR Facility Blog: Finding "Lost" Deuterated 13C Signals [u-of-o-nmr-facility.blogspot.com]
- 7. userpage.fu-berlin.de [userpage.fu-berlin.de]
An In-depth Technical Guide to the Safe Handling of 1,3,5-Tribromobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,3,5-Tribromobenzene-d3 (CAS No. 52921-77-4). Given that specific safety data for the deuterated compound is limited, this document leverages information from the well-studied non-deuterated analog, 1,3,5-Tribromobenzene (CAS No. 626-39-1). The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, is not expected to alter the chemical's fundamental toxicological or hazard profile.[1] This document is intended to supplement, not replace, institutional safety protocols and the product-specific Safety Data Sheet (SDS).
Physical and Chemical Properties
Proper identification and understanding of the physical properties of this compound are crucial for its safe handling and storage.
| Property | This compound | 1,3,5-Tribromobenzene |
| CAS Number | 52921-77-4[2] | 626-39-1[3] |
| Molecular Formula | C₆D₃Br₃ | C₆H₃Br₃[3] |
| Molecular Weight | 317.82 g/mol [2][4] | 314.79 g/mol [3] |
| Appearance | Yellow powder[2] | Beige Powder Solid[3] |
| Melting Point | Not specified | 118 - 123 °C / 244.4 - 253.4 °F[3][5] |
| Boiling Point | Not specified | 271 °C / 519.8 °F @ 760 mmHg[3] |
Hazard Identification and Classification
1,3,5-Tribromobenzene is classified as a hazardous substance. Users must be fully aware of its potential health and environmental effects. The GHS classification is summarized below.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Irritation | Skin Irrit. 2[3][6] | H315: Causes skin irritation[3][6] |
| Eye Irritation | Eye Irrit. 2A / Eye Irrit. 2[3][6] | H319: Causes serious eye irritation[3][6] |
| Specific Target Organ Toxicity | STOT SE 3[3][6] | H335: May cause respiratory irritation[3][6] |
| Environmental Hazard | Aquatic Chronic 4[6] | H413: May cause long lasting harmful effects to aquatic life[6] |
Hazard Pictogram:
-
GHS07 (Exclamation Mark)[6]
Experimental Protocols: Safe Handling and Storage
Adherence to strict handling and storage protocols is essential to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6][7] A certified chemical fume hood is required for any procedure that may generate dust.
-
Safety Stations: Ensure that emergency eye wash fountains and safety showers are readily available in the immediate vicinity of any potential exposure.[3][6]
General Handling Procedures
A standardized workflow should be followed to ensure minimal risk during the handling of this compound.
Caption: Standard workflow for handling this compound powder.
Specific Handling Practices:
-
Avoid all personal contact, including the inhalation of dust.[7]
-
Do not eat, drink, or smoke in the laboratory or when handling the product.[6][7]
-
Weigh and transfer the solid compound in a manner that minimizes dust generation.[6]
-
Keep the container securely sealed when not in use.[7]
-
Always wash hands thoroughly with soap and water after handling.[7]
Storage Requirements
-
Store in a dry, cool, and well-ventilated area.[6]
-
Store away from incompatible materials, such as strong oxidizing agents.[6]
-
Ensure all containers are clearly labeled and free from leaks.[7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent skin, eye, and respiratory exposure.
Caption: Mandatory Personal Protective Equipment (PPE).
-
Eye and Face Protection: Wear chemical safety goggles or glasses. A face shield may be required for splash hazards.[3][6]
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[3][6] Change gloves frequently and after any sign of contamination.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing are required to prevent skin exposure.[3][6]
-
Respiratory Protection: If engineering controls are inadequate or for emergency use, a NIOSH/MSHA or European Standard EN 149 approved respirator is necessary.[3][8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an accidental exposure or spill.
First Aid Measures
The logical flow for administering first aid is based on the route of exposure.
Caption: First aid response workflow for accidental exposure.
-
After Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[3][6][8]
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation develops.[3][6][8]
-
After Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][6]
-
After Ingestion: Clean the mouth with water. Do not induce vomiting. Get medical attention.[3][6][8]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation and wear full PPE.[6] Avoid breathing dust.[6][7]
-
Containment and Cleaning: Stop the leak if it is safe to do so.[6] Sweep or shovel the spilled solid into a suitable, labeled container for disposal.[6] Avoid generating dust during cleanup.[6]
-
Environmental Precautions: Prevent the substance from entering drains or public waters.[6][7] Notify authorities if a significant spill enters the environment.[6]
Waste Disposal
All waste containing this compound must be treated as hazardous.
-
Disposal Method: Dispose of contents and container in accordance with all local, state, and federal regulations.[6] This may involve removal to an authorized incinerator equipped with an afterburner and scrubber.[6]
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the chemical.
References
- 1. Deuterated Compounds [simsonpharma.com]
- 2. Page loading... [wap.guidechem.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. This compound | C6H3Br3 | CID 122236902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5-Tribromobenzene | CAS#:626-39-1 | Chemsrc [chemsrc.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols for 1,3,5-Tribromobenzene-d3 in Mass Spectrometry Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-Tribromobenzene-d3 is a deuterated analog of 1,3,5-Tribromobenzene. In mass spectrometry, deuterated compounds are frequently utilized as internal standards to enhance the accuracy and precision of quantitative analyses. The substitution of hydrogen with deuterium atoms results in a molecule with a higher mass but nearly identical chemical and physical properties to its non-deuterated counterpart. This characteristic allows it to co-elute with the analyte of interest during chromatographic separation and experience similar ionization and fragmentation patterns in the mass spectrometer, thereby effectively compensating for variations in sample preparation, injection volume, and instrument response.
These application notes provide a framework for the use of this compound as an internal standard in the quantitative analysis of brominated organic compounds, with a specific focus on Polybrominated Diphenyl Ethers (PBDEs) in environmental matrices.
Application: Quantification of Polybrominated Diphenyl Ethers (PBDEs) in Environmental Samples using GC-MS
Polybrominated diphenyl ethers (PBDEs) are a class of brominated flame retardants that are persistent organic pollutants and have been widely detected in various environmental matrices. Accurate quantification of PBDEs is crucial for assessing environmental contamination and human exposure. The use of an appropriate internal standard is critical for achieving reliable quantitative results in complex matrices such as soil, sediment, and biological tissues. This compound serves as a suitable internal standard for the analysis of certain PBDE congeners due to its structural similarity and chromatographic behavior.
Experimental Workflow for PBDE Analysis
Caption: Workflow for the analysis of PBDEs using this compound as an internal standard.
Detailed Experimental Protocol
This protocol outlines a method for the determination of selected PBDE congeners in sediment samples using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.
Reagents and Materials
-
Solvents: Hexane, acetone, dichloromethane (pesticide residue grade or equivalent).
-
Standards:
-
Native PBDE standard mix (e.g., BDE-28, BDE-47, BDE-99, BDE-100, BDE-153, BDE-154, BDE-183, and BDE-209).
-
This compound (Internal Standard).
-
-
Chemicals: Anhydrous sodium sulfate (baked at 400°C for 4 hours), activated silica gel.
-
Apparatus: Soxhlet extractor, rotary evaporator, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).
Standard Solution Preparation
-
Internal Standard Stock Solution (IS): Prepare a stock solution of this compound in hexane at a concentration of 10 µg/mL.
-
Internal Standard Spiking Solution: Dilute the IS stock solution to a concentration of 1 µg/mL in hexane.
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target PBDE congeners and a constant concentration of the this compound internal standard (e.g., 50 ng/mL).
Sample Preparation and Extraction
-
Sample Homogenization: Homogenize the sediment sample after air-drying and sieving.
-
Spiking: Weigh 10 g of the homogenized sediment into a Soxhlet thimble. Spike the sample with 50 µL of the 1 µg/mL this compound internal standard spiking solution.
-
Extraction: Add anhydrous sodium sulfate to the thimble to absorb any residual moisture. Place the thimble in a Soxhlet extractor and extract with a 1:1 (v/v) mixture of hexane and acetone for 16-24 hours.
-
Concentration: After extraction, concentrate the extract to approximately 2-3 mL using a rotary evaporator.
-
Cleanup:
-
Prepare a multi-layer silica gel column.
-
Apply the concentrated extract to the column.
-
Elute the PBDEs and the internal standard with hexane and then a mixture of hexane and dichloromethane.
-
-
Final Concentration: Evaporate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer operating in electron ionization (EI) mode.
-
GC Conditions (Recommended):
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 100°C (hold for 2 min), ramp to 200°C at 15°C/min, then ramp to 300°C at 5°C/min (hold for 10 min).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
MS Conditions (Recommended):
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Data Analysis and Quantification
-
Peak Identification: Identify the target PBDE congeners and this compound based on their retention times and characteristic ions.
-
Calibration Curve: Generate a calibration curve for each PBDE congener by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantification: Determine the concentration of each PBDE congener in the sample extract by using the response factor from the calibration curve.
Quantitative Data Summary
The following tables provide an example of the data that should be generated for the quantification of PBDEs using this compound as an internal standard.
Table 1: Recommended SIM Ions for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| This compound (IS) | 318 | 320 | 159 |
| BDE-28 (Tri-BDE) | 406 | 408 | 247 |
| BDE-47 (Tetra-BDE) | 484 | 486 | 326 |
| BDE-99 (Penta-BDE) | 562 | 564 | 404 |
| BDE-100 (Penta-BDE) | 562 | 564 | 404 |
| BDE-153 (Hexa-BDE) | 640 | 642 | 482 |
| BDE-154 (Hexa-BDE) | 640 | 642 | 482 |
| BDE-183 (Hepta-BDE) | 718 | 720 | 559 |
| BDE-209 (Deca-BDE) | 956 | 486 | 488 |
Table 2: Example Calibration Data
| Analyte | Concentration Range (ng/mL) | R² |
| BDE-28 | 5 - 200 | > 0.995 |
| BDE-47 | 5 - 200 | > 0.995 |
| BDE-99 | 5 - 200 | > 0.995 |
| BDE-100 | 5 - 200 | > 0.995 |
| BDE-153 | 10 - 400 | > 0.995 |
| BDE-154 | 10 - 400 | > 0.995 |
| BDE-183 | 20 - 500 | > 0.995 |
| BDE-209 | 50 - 1000 | > 0.990 |
Logical Relationship of Internal Standard Method
Caption: Principle of the internal standard method for quantification.
Conclusion
This compound is a valuable tool for researchers and scientists conducting quantitative analysis of brominated organic compounds by mass spectrometry. Its use as an internal standard can significantly improve the accuracy and reliability of results, particularly in complex sample matrices. The protocols and data presented here provide a foundation for developing and validating robust analytical methods for monitoring persistent organic pollutants in the environment. It is recommended that each laboratory validates the method for their specific application and instrumentation.
Application Notes: 1,3,5-Tribromobenzene-d3 as a Surrogate Standard in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the precise world of analytical chemistry, particularly in the analysis of trace organic compounds, the use of standards is paramount to ensure the accuracy and reliability of results. Surrogate standards are compounds that are chemically similar to the analytes of interest but are not expected to be present in the sample. They are added to the sample in a known amount before any preparation steps. 1,3,5-Tribromobenzene-d3, a deuterated analog of 1,3,5-tribromobenzene, serves as an excellent surrogate standard for a variety of analytical applications, especially in conjunction with gas chromatography-mass spectrometry (GC-MS). Its chemical properties mimic those of many brominated persistent organic pollutants (POPs), making it an ideal candidate for monitoring the efficiency of sample extraction, cleanup, and analysis.
Principle of Use
The fundamental principle behind using this compound as a surrogate standard lies in its ability to behave similarly to the target analytes during the entire analytical procedure. By measuring the recovery of this deuterated standard, analysts can correct for losses of the target analytes that may occur during sample preparation and analysis. The distinct mass-to-charge ratio (m/z) of the deuterated compound, due to the presence of deuterium atoms, allows for its easy differentiation from the native analytes in the mass spectrometer. The recovery of the surrogate is calculated by comparing the amount detected in the sample to the known amount initially added. This recovery percentage is then used to assess the performance of the method for each sample.
Applications
This compound is particularly valuable as a surrogate standard in the following applications:
-
Environmental Monitoring: For the analysis of brominated flame retardants (BFRs), polybrominated diphenyl ethers (PBDEs), and other halogenated organic compounds in environmental matrices such as water, soil, and sediment.
-
Food Safety: In methods for detecting and quantifying residues of brominated pesticides and other contaminants in food products.
-
Pharmaceutical Analysis: For the determination of brominated impurities in drug substances and formulations.
Experimental Protocol: Analysis of Brominated Persistent Organic Pollutants in Water
This protocol describes the use of this compound as a surrogate standard for the quantitative analysis of brominated persistent organic pollutants (POPs) in water samples by GC-MS.
1. Apparatus and Reagents
-
Gas chromatograph with a mass selective detector (GC-MS)
-
Autosampler
-
Liquid-liquid extractor or solid-phase extraction (SPE) manifold
-
Concentration station (e.g., nitrogen evaporator)
-
Vials, syringes, and other standard laboratory glassware
-
This compound solution (10 µg/mL in a suitable solvent like acetone)
-
Stock solutions of target POP analytes
-
Internal standard solution (e.g., PCB 209)
-
High-purity solvents (e.g., dichloromethane, hexane, acetone)
-
Anhydrous sodium sulfate
-
SPE cartridges (e.g., C18)
2. Sample Preparation
-
Sample Collection: Collect a 1 L water sample in a clean glass bottle.
-
Surrogate Spiking: Add a known amount (e.g., 100 µL) of the this compound surrogate standard solution to the water sample.
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the sample with dichloromethane three times. Combine the organic layers.
-
Solid-Phase Extraction (SPE): Condition a C18 SPE cartridge. Pass the water sample through the cartridge. Elute the analytes with an appropriate solvent.
-
-
Drying: Pass the extract through a column of anhydrous sodium sulfate to remove any residual water.
-
Concentration: Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.
-
Internal Standard Addition: Add a known amount of the internal standard solution just before GC-MS analysis.
3. GC-MS Analysis
-
GC Column: DB-5ms or equivalent
-
Injector Temperature: 280 °C
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
Carrier Gas: Helium
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI)
-
Acquisition Mode: Selected Ion Monitoring (SIM)
4. Quality Control
-
Surrogate Recovery: The recovery of this compound should be within the acceptable range of 70-130%. Samples with recoveries outside this range should be re-analyzed.
-
Method Blank: A method blank (reagent water) should be processed with each batch of samples to check for contamination.
-
Matrix Spike/Matrix Spike Duplicate: A sample should be spiked with known concentrations of the target analytes to assess matrix effects and method accuracy.
Data Presentation
Table 1: Quantitative Data for Surrogate Standard Performance
| Parameter | Acceptance Criteria | Typical Performance |
| Surrogate Recovery | 70 - 130% | 85 - 115% |
| Method Detection Limit (MDL) | Analyte Dependent | 0.1 - 1.0 ng/L |
| Limit of Quantitation (LOQ) | Analyte Dependent | 0.3 - 3.0 ng/L |
| Calibration Curve (r²) | > 0.995 | > 0.998 |
Experimental Workflow Diagram
Application Notes and Protocols for 1,3,5-Tribromobenzene-d3 in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful analytical technique for the determination of the concentration and purity of chemical compounds. The accuracy of qNMR relies on the use of a stable and well-characterized internal standard. 1,3,5-Tribromobenzene-d3 (TBB-d3), the deuterated analog of 1,3,5-Tribromobenzene, presents itself as a suitable candidate for an internal reference standard in ¹H NMR spectroscopy. Its simple, single resonance in the aromatic region, resulting from the three equivalent deuterons, offers a clear and well-separated signal in many deuterated solvents, minimizing the risk of overlap with analyte signals. This document provides detailed application notes and protocols for the effective use of this compound as a reference standard in NMR spectroscopy.
Key Advantages of this compound as a qNMR Standard
-
Simplified Spectrum: The deuteration at positions 2, 4, and 6 leads to a single, sharp singlet in the ¹H NMR spectrum, arising from the three equivalent protons at positions 1, 3, and 5. This simplicity reduces the chance of signal overlap with the analyte.
-
Chemical Stability: As an aromatic compound, it is chemically inert and stable, ensuring it does not react with the analyte or the solvent.
-
Solubility: It exhibits good solubility in a range of common deuterated solvents used for NMR analysis.
-
High Purity Potential: Can be synthesized to a high degree of chemical and isotopic purity.
Physicochemical Properties and NMR Data
A summary of the key physicochemical properties and available NMR data for this compound is presented below. It is crucial for users to verify the purity of their specific lot of TBB-d3 via the supplier's Certificate of Analysis.
| Property | Value |
| Chemical Formula | C₆D₃Br₃ |
| Molecular Weight | 317.82 g/mol |
| Appearance | Off-white to light yellow solid |
| Purity | >98% (Users should obtain a certified value from the supplier) |
| ¹H NMR Chemical Shift | See Table 2 for an example in DMSO-d6 |
Table 1: Physicochemical Properties of this compound
The chemical shift of the residual protons in this compound can vary slightly depending on the deuterated solvent used, concentration, and temperature. The following table provides an approximate chemical shift based on the non-deuterated analog. Users must determine the precise chemical shift in their specific experimental setup.
| Deuterated Solvent | Approximate ¹H Chemical Shift (ppm) of 1,3,5-Tribromobenzene |
| DMSO-d6 | 7.87 |
| CDCl₃ | User to determine |
| Acetone-d₆ | User to determine |
| Methanol-d₄ | User to determine |
Table 2: Approximate ¹H NMR Chemical Shift of 1,3,5-Tribromobenzene in DMSO-d6.
Experimental Protocols
I. Selection and Preparation of the Internal Standard
Objective: To prepare a stock solution of this compound of a precisely known concentration.
Materials:
-
This compound (with a Certificate of Analysis stating purity)
-
High-purity deuterated NMR solvent (e.g., DMSO-d6, CDCl₃)
-
Analytical balance (readable to at least 0.01 mg)
-
Volumetric flask (Class A)
-
Glass vials and syringes
Procedure:
-
Accurately weigh a specific amount of this compound (e.g., 10 mg) using an analytical balance.
-
Quantitatively transfer the weighed standard into a Class A volumetric flask.
-
Dissolve the standard in a precise volume of the chosen deuterated solvent.
-
Ensure complete dissolution by gentle swirling or sonication.
-
This stock solution can then be used for the preparation of the qNMR samples.
II. Preparation of the qNMR Sample
Objective: To prepare a homogeneous solution containing a precisely known amount of the analyte and the internal standard.
Materials:
-
Analyte of interest
-
This compound stock solution
-
High-purity deuterated NMR solvent
-
Analytical balance
-
NMR tube
Procedure:
-
Accurately weigh a specific amount of the analyte into a clean, dry vial.
-
Add a precise volume of the this compound stock solution to the vial containing the analyte.
-
Alternatively, accurately weigh both the analyte and the this compound directly into the same vial.
-
Add the appropriate volume of deuterated solvent to dissolve both the analyte and the standard completely.
-
Ensure the solution is homogeneous by vortexing or gentle shaking.
-
Transfer the final solution to an NMR tube.
III. NMR Data Acquisition
Objective: To acquire a high-quality ¹H NMR spectrum suitable for quantitative analysis.
Key Spectrometer Parameters:
-
Pulse Angle: Use a 90° pulse to ensure maximum signal intensity.
-
Relaxation Delay (d1): This is a critical parameter. The relaxation delay should be at least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being quantified. A sufficiently long relaxation delay ensures complete relaxation of the nuclei between scans, which is essential for accurate integration.
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 150:1 is recommended for good precision).
-
Receiver Gain: The receiver gain should be set to avoid signal clipping.
Workflow for Data Acquisition:
Application Notes and Protocols for Isotope Dilution Mass Spectrometry with 1,3,5-Tribromobenzene-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate and precise analytical technique for the quantification of chemical compounds. It is considered a primary ratio method, as it relies on the measurement of the ratio of an analyte to its isotopically labeled internal standard. This approach minimizes the effects of sample matrix interferences and variations in instrument response, leading to highly reliable data.
This document provides detailed application notes and protocols for the use of 1,3,5-Tribromobenzene-d3 as an internal standard in IDMS for the analysis of 1,3,5-Tribromobenzene and other brominated persistent organic pollutants (POPs). 1,3,5-Tribromobenzene is a compound of interest due to its potential environmental persistence and use as a precursor in chemical synthesis.[1] Its deuterated analog, this compound, serves as an ideal internal standard due to its chemical similarity and mass difference, which allows for clear differentiation in mass spectrometry.
The protocols outlined below are primarily designed for Gas Chromatography-Mass Spectrometry (GC-MS), a common and effective technique for the analysis of semi-volatile organic compounds like 1,3,5-Tribromobenzene.
Key Applications
-
Environmental Monitoring: Quantification of 1,3,5-Tribromobenzene in environmental matrices such as water, soil, and sediment.
-
Chemical Synthesis: Accurate determination of product yield and purity in reactions where 1,3,5-Tribromobenzene is a reactant or product.
-
Toxicology and Biomonitoring: Analysis of biological samples for the presence and concentration of brominated POPs.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
1,3,5-Tribromobenzene (purity ≥ 98%)
-
This compound (isotopic purity ≥ 98%)
-
-
Solvents (High Purity, GC-MS Grade):
-
Dichloromethane (DCM)
-
Hexane
-
Acetone
-
Methanol
-
-
Reagents for Sample Preparation:
-
Anhydrous Sodium Sulfate
-
Solid Phase Extraction (SPE) Cartridges (e.g., C18, Florisil)
-
Nitrogen gas (high purity) for solvent evaporation
-
Preparation of Standard Solutions
2.1. Primary Stock Solutions (100 µg/mL):
-
Accurately weigh approximately 10 mg of 1,3,5-Tribromobenzene and this compound into separate 100 mL volumetric flasks.
-
Dissolve the compounds in dichloromethane and bring to volume.
-
Store the stock solutions at 4°C in amber glass vials.
2.2. Intermediate Standard Solutions (10 µg/mL and 1 µg/mL):
-
Perform serial dilutions of the primary stock solutions with dichloromethane to create intermediate stock solutions.
2.3. Internal Standard Spiking Solution (e.g., 5 µg/mL):
-
Dilute the this compound intermediate stock solution to the desired concentration for spiking into samples and calibration standards.
2.4. Calibration Standards:
-
Prepare a series of calibration standards by adding varying amounts of the 1,3,5-Tribromobenzene intermediate solution to volumetric flasks.
-
Spike each calibration standard with a constant amount of the this compound internal standard spiking solution.
-
Dilute to the final volume with dichloromethane. A typical calibration range might be 10, 25, 50, 100, 250, and 500 ng/mL.
Sample Preparation
The choice of sample preparation method will depend on the matrix. The following are general protocols for water and solid samples.
3.1. Water Samples (Liquid-Liquid Extraction):
-
Measure 1 L of the water sample into a separatory funnel.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Add 60 mL of dichloromethane to the separatory funnel.
-
Shake vigorously for 2 minutes, periodically venting the funnel.
-
Allow the layers to separate and drain the organic (bottom) layer into a flask.
-
Repeat the extraction two more times with fresh 60 mL portions of dichloromethane.
-
Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
3.2. Solid Samples (e.g., Soil, Sediment) (Soxhlet Extraction):
-
Homogenize the solid sample.
-
Weigh approximately 10 g of the sample and mix with an equal amount of anhydrous sodium sulfate.
-
Spike the sample with a known amount of the this compound internal standard solution.
-
Place the sample in a Soxhlet extraction thimble.
-
Extract with a 1:1 mixture of hexane and acetone for 12-18 hours.
-
Concentrate the extract to approximately 5 mL using a rotary evaporator.
-
Proceed to the clean-up step.
3.3. Sample Clean-up (Solid Phase Extraction - SPE):
-
Condition an appropriate SPE cartridge (e.g., Florisil) with hexane.
-
Load the concentrated extract onto the cartridge.
-
Elute the analytes with a suitable solvent or solvent mixture (e.g., a mixture of hexane and dichloromethane).
-
Collect the eluate and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.
GC-MS Analysis
4.1. Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is recommended.
4.2. GC Parameters (Illustrative Example):
| Parameter | Value |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
4.3. MS Parameters (Illustrative Example):
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 1,3,5-Tribromobenzene: m/z 314, 316, 235 This compound: m/z 317, 319, 238 |
Data Presentation
The following tables summarize typical quantitative data that can be obtained using this IDMS method. These values are illustrative and should be determined for each specific instrument and matrix.
Table 1: Method Detection and Quantitation Limits
| Analyte | Matrix | Method Detection Limit (MDL) (ng/L) | Method Quantitation Limit (MQL) (ng/L) |
| 1,3,5-Tribromobenzene | Water | 5 | 15 |
| 1,3,5-Tribromobenzene | Soil | 0.5 (µg/kg) | 1.5 (µg/kg) |
Table 2: Analyte Recovery and Precision
| Matrix | Spiking Level (ng/L) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Reagent Water | 50 | 98 | 4.2 |
| Wastewater Effluent | 50 | 92 | 7.8 |
| Sandy Soil | 25 (µg/kg) | 95 | 6.1 |
Mandatory Visualizations
The following diagrams illustrate the key workflows in the described IDMS protocol.
Caption: General workflow for IDMS analysis of 1,3,5-Tribromobenzene.
Caption: Logical relationship in Isotope Dilution Mass Spectrometry.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing Analytical Accuracy with 1,3,5-Tribromobenzene-d3 Internal Standard
Welcome to the technical support center for the utilization of 1,3,5-Tribromobenzene-d3 as an internal standard in quantitative analytical workflows. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for improving the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it used as an internal standard?
A1: this compound is the deuterated form of 1,3,5-Tribromobenzene. In mass spectrometry-based analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), it serves as an excellent internal standard. The key advantages of using a deuterated internal standard are:
-
Similar Chemical and Physical Properties: It behaves almost identically to the non-deuterated analyte during sample preparation (extraction, derivatization) and chromatographic separation.
-
Mass Shift: It is easily distinguishable from the native analyte by its mass-to-charge ratio (m/z) in the mass spectrometer due to the presence of deuterium atoms.
-
Correction for Variability: It effectively compensates for variations in sample injection volume, matrix effects, and instrument response, thereby significantly improving the accuracy and precision of quantification.
Q2: In which applications is this compound typically used as an internal standard?
A2: this compound is particularly suitable for the quantitative analysis of semi-volatile organic compounds, including:
-
Persistent Organic Pollutants (POPs)
-
Brominated Flame Retardants (BFRs)
-
Other halogenated aromatic compounds
Its chemical properties make it a suitable surrogate for a range of analytes in complex environmental and biological matrices. For instance, its non-deuterated counterpart, 1,3,5-Tribromobenzene, has been used as an internal standard in the determination of cyanide in human plasma and urine by GC-MS.[1]
Q3: How do I choose the appropriate concentration for my this compound internal standard working solution?
A3: The concentration of the internal standard should be optimized for your specific application. A general guideline is to add the internal standard at a concentration that results in a peak intensity similar to that of the analyte at the midpoint of your calibration curve. This ensures a robust and reliable response ratio across the entire calibration range.
Q4: Can I use this compound for LC-MS analysis?
A4: While primarily used in GC-MS due to its volatility and thermal stability, its applicability in Liquid Chromatography-Mass Spectrometry (LC-MS) would depend on the specific LC conditions (e.g., mobile phase, column chemistry) and the ionization efficiency of the molecule by the LC-MS interface (e.g., ESI, APCI). For many semi-volatile compounds, GC-MS is the preferred method.
Troubleshooting Guide
This guide addresses common issues that may arise when using this compound as an internal standard in GC-MS analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) for this compound | 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature. | 1. Use a deactivated inlet liner. Consider performing inlet maintenance. 2. Bake out the column according to the manufacturer's instructions. If contamination is severe, trim the first few centimeters of the column. 3. Optimize the injector temperature to ensure complete and rapid volatilization without causing degradation. |
| Variable Internal Standard Response Across Samples | 1. Inconsistent addition of the internal standard solution. 2. Sample matrix effects (ion suppression or enhancement). 3. Issues with the autosampler (e.g., air bubbles in the syringe). | 1. Ensure precise and consistent volumetric addition of the internal standard to all samples, standards, and blanks using calibrated pipettes or an automated liquid handler. 2. While the internal standard is meant to compensate for matrix effects, extreme variations may still cause issues. Evaluate sample cleanup procedures to reduce matrix load. 3. Visually inspect the autosampler syringe for air bubbles. Purge the syringe and ensure it is functioning correctly. |
| No or Very Low this compound Peak | 1. Incorrect internal standard solution used or omission of addition. 2. Mass spectrometer not monitoring the correct m/z ions. 3. Severe degradation in the GC inlet. | 1. Verify that the correct internal standard solution was added to the sample. 2. Check the mass spectrometer acquisition method to ensure the correct quantifier and qualifier ions for this compound are being monitored. 3. Lower the injector temperature. Check for and address any active sites in the inlet. |
| Interference with Analyte Peak | 1. Co-eluting matrix component with the same m/z as the internal standard. 2. Isotopic contribution from a high concentration of the native analyte. | 1. Modify the GC temperature program to improve chromatographic separation. 2. This is generally not an issue with deuterated standards having a sufficient mass difference. However, if suspected, analyze a high concentration standard of the native analyte to check for any signal in the internal standard's mass channel. |
Experimental Protocol: Quantitative Analysis of a Model Analyte using this compound Internal Standard
This protocol provides a general framework for the quantitative analysis of a semi-volatile organic compound in a sample matrix (e.g., sediment, tissue) using GC-MS with this compound as an internal standard.
1. Preparation of Standards
-
Stock Solutions: Prepare individual stock solutions of the target analyte(s) and this compound in a suitable solvent (e.g., toluene, hexane) at a concentration of 100 µg/mL.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution. Each calibration standard should be fortified with the this compound internal standard at a constant concentration (e.g., 50 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a concentration that, when added to the sample extract, will result in the desired final concentration.
2. Sample Preparation (Example: Sediment Sample)
-
Weigh 5-10 g of the homogenized sediment sample into a clean extraction vessel.
-
Spike the sample with a known volume of the this compound internal standard spiking solution.
-
Add an appropriate extraction solvent (e.g., a mixture of hexane and acetone).
-
Extract the sample using a suitable technique (e.g., sonication, Soxhlet extraction, accelerated solvent extraction).
-
Concentrate the extract to a final volume of 1 mL.
-
Perform any necessary cleanup steps to remove interfering matrix components (e.g., gel permeation chromatography, solid-phase extraction).
3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Inlet: Splitless injection at a temperature of 280°C.
-
Oven Program: An example program could be: initial temperature of 80°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes. This should be optimized for the specific analytes of interest.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Ions to Monitor:
-
This compound: Determine the characteristic ions from its mass spectrum (e.g., m/z 318, 320 for the molecular ion cluster).
-
Target Analyte(s): Select at least two characteristic ions (a quantifier and a qualifier ion).
-
-
4. Data Analysis
-
Integrate the peak areas for the quantifier ions of the target analyte(s) and this compound.
-
Calculate the response ratio (Analyte Area / Internal Standard Area) for each calibration standard and sample.
-
Construct a calibration curve by plotting the response ratio versus the concentration of the analyte for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their response ratios on the calibration curve.
Workflow and Data Relationship Diagram
Caption: Workflow for quantitative analysis using an internal standard.
References
Technical Support Center: Deuterated Internal Standards
This guide provides troubleshooting advice and answers to frequently asked questions regarding the use of deuterated internal standards in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using deuterated internal standards?
A: The most prevalent issues include:
-
Isotopic Exchange (H/D Back-Exchange): The loss of deuterium atoms from the internal standard and their replacement with hydrogen from the solvent or matrix. This is more likely to occur when deuterium labels are on heteroatoms (like -OH, -NH) or on carbons in chemically active positions.[1] Storing standards in acidic or basic solutions can also promote this exchange.[2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the native analyte may not co-elute perfectly.[3] This is known as the deuterium isotope effect and can lead to differential matrix effects. Typically, the deuterated compound elutes slightly earlier than the non-deuterated analyte.[4]
-
Isotopic Purity Issues: The deuterated standard is rarely 100% pure and often contains a small percentage of the non-deuterated analyte (d0) or partially deuterated isotopologues.[5][6] This can interfere with the quantification of the analyte, especially at low concentrations.
-
Differential Matrix Effects: Even with a co-eluting deuterated standard, matrix components can cause ion suppression or enhancement that affects the analyte and the internal standard differently, leading to inaccurate quantification.[7][8]
-
Stability in Solution: Deuterated standards can degrade over time in solution. This was observed with d5 5-HIAA, which lost deuterium atoms when reconstituted in hydrochloric acid over a period of months.[2]
Q2: My deuterated internal standard has a slightly different retention time than my analyte. Is this a problem?
A: Yes, this can be a significant problem. While small retention time (RT) shifts between an analyte and its deuterated internal standard are common due to the deuterium isotope effect, this can compromise quantification.[4][9] If the two compounds do not co-elute perfectly, they may experience different levels of ion suppression or enhancement from the sample matrix.[3] This differential matrix effect can lead to scattered and inaccurate results.[3] While some have noted that separation can sometimes be advantageous to avoid certain types of interference, the general consensus is that co-elution is critical for accurate quantification.[4][10]
Q3: I'm observing a gradual loss of signal for my internal standard throughout my analytical run. What could be the cause?
A: A progressive loss of signal for your internal standard can be attributed to several factors:
-
Matrix Buildup: Components from the sample matrix can accumulate in the ion source or on the column over the course of a run, leading to increasing ion suppression.[11]
-
Instrument Contamination: The mass spectrometer's ion optics can become contaminated over time, leading to a general decrease in sensitivity that may appear more pronounced for some compounds.
-
Instability in the Autosampler: The internal standard may not be stable in the sample matrix or solvent under the conditions in the autosampler, leading to degradation over the duration of the run.
Q4: What is isotopic back-exchange and how can I prevent it?
A: Isotopic back-exchange is a chemical reaction where deuterium atoms on your internal standard are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, buffers). This can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal.
Prevention Strategies:
-
Proper Solvent Selection: Avoid storing or reconstituting deuterated standards in highly acidic or basic solutions, as these conditions can catalyze H/D exchange.[2]
-
Label Position: Use internal standards where the deuterium atoms are placed on chemically stable positions, such as aromatic rings or carbon atoms that are not adjacent to heteroatoms or carbonyl groups.[1][12] Deuterium on heteroatoms like oxygen (-OH) or nitrogen (-NH) are highly susceptible to exchange.[1]
-
Storage Conditions: Store stock solutions and working solutions at low temperatures (e.g., ≤ -20°C) to minimize chemical reactions.
Troubleshooting Guides
Guide 1: Investigating Poor Reproducibility or Inaccurate Quantification
This guide will help you diagnose the root cause of variability in your results when using a deuterated internal standard.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor quantification.
Steps:
-
Assess Isotopic Purity:
-
Problem: The internal standard may contain a significant amount of the unlabeled analyte (d0).
-
Action: Infuse a high-concentration solution of the deuterated internal standard into the mass spectrometer. Check for the presence of a signal at the mass-to-charge ratio (m/z) of the unlabeled analyte.
-
Acceptable Limit: The d0 content should be minimal, ideally less than 0.1% of the deuterated species.
-
-
Check Retention Time Alignment:
-
Problem: The analyte and internal standard are not co-eluting, leading to differential matrix effects.[3]
-
Action: Overlay the chromatograms of the analyte and the internal standard from a spiked sample.
-
Acceptable Limit: The retention times should be as close as possible. A significant shift can be problematic.[4] If a shift is observed, chromatographic conditions may need to be optimized.
-
-
Evaluate Internal Standard Stability:
-
Problem: The internal standard is degrading or undergoing H/D back-exchange in the sample matrix or storage solvent.[2]
-
Action: Perform a stability study by incubating the internal standard in the sample matrix at various conditions (e.g., room temperature for 24 hours) and measure its concentration over time. See the protocol below for more details.
-
Acceptable Limit: The concentration of the internal standard should remain consistent (e.g., within ±15% of the initial concentration).
-
-
Investigate Matrix Effects:
-
Problem: Co-eluting matrix components are suppressing or enhancing the ionization of the analyte and internal standard to different extents.
-
Action: Perform a post-extraction addition experiment. Compare the response of the analyte and internal standard in a clean solution versus a solution containing extracted matrix from a blank sample.
-
Acceptable Limit: The analyte/internal standard response ratio should be consistent in the presence and absence of the matrix.
-
Quantitative Data Summary
Table 1: Isotopic Purity of a Deuterated Standard
This table illustrates a hypothetical isotopologue distribution for a d4-labeled internal standard with 99.5% isotopic enrichment at each of the four labeled positions.
| Isotopologue | Mass Difference | Theoretical Species Abundance (%) |
| d4 (fully deuterated) | +4 | 98.01 |
| d3 | +3 | 1.97 |
| d2 | +2 | 0.015 |
| d1 | +1 | <0.001 |
| d0 (unlabeled) | 0 | <0.0001 |
Note: This is a statistical calculation. The actual distribution must be verified experimentally.[5]
Experimental Protocols
Protocol 1: Assessment of Internal Standard Stability in Matrix
Objective: To determine the stability of a deuterated internal standard in a biological matrix (e.g., plasma) over a specified time and temperature.
Materials:
-
Deuterated internal standard stock solution.
-
Blank biological matrix (e.g., human plasma).
-
Analyte stock solution.
-
Extraction solvent (e.g., acetonitrile with 1% formic acid).
-
LC-MS/MS system.
Methodology:
-
Prepare Samples:
-
Spike a pool of blank matrix with the deuterated internal standard at a concentration used in the analytical method.
-
Prepare three sets of samples:
-
T=0 samples: Samples to be extracted and analyzed immediately.
-
Test samples: Samples to be incubated under specific conditions (e.g., 24 hours at room temperature).
-
Comparison samples: A fresh set of spiked matrix samples prepared at the end of the incubation period.
-
-
-
Incubation:
-
Store the "Test samples" under the desired conditions (e.g., room temperature, 4°C, etc.) for the specified duration (e.g., 6, 12, 24 hours).
-
-
Sample Extraction:
-
At T=0, extract the "T=0 samples".
-
After the incubation period, extract the "Test samples" and the "Comparison samples".
-
A typical protein precipitation extraction involves adding 3 volumes of cold extraction solvent to 1 volume of the plasma sample, vortexing, and centrifuging to pellet the protein. The supernatant is then analyzed.
-
-
LC-MS/MS Analysis:
-
Analyze all extracted samples.
-
For each sample, determine the peak area of the deuterated internal standard.
-
-
Data Analysis:
-
Calculate the mean peak area of the internal standard for each group (T=0, Test, Comparison).
-
Compare the mean peak area of the "Test samples" to the mean peak area of the "Comparison samples".
-
The stability is considered acceptable if the mean response of the test samples is within a predefined range (e.g., 85-115%) of the comparison samples.
-
Diagrams
Diagram 1: Impact of Chromatographic Shift on Matrix Effects
This diagram illustrates how a shift in retention time between the analyte and the deuterated internal standard can lead to differential ion suppression.
Caption: Impact of RT shift on matrix effects.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Slightly different retention time of internal standard? - Chromatography Forum [chromforum.org]
- 5. Beyond Purity: Understanding the Isotopologue Profile in Deuterated APIs [isotope.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. myadlm.org [myadlm.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 10. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing isotopic exchange in 1,3,5-Tribromobenzene-d3
Technical Support Center: 1,3,5-Tribromobenzene-d3
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent unwanted isotopic exchange (H/D exchange) during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound?
A: Isotopic exchange, specifically hydrogen-deuterium (H/D) exchange, is a chemical process where a deuterium atom on your labeled compound is replaced by a proton (hydrogen atom) from the surrounding environment. For this compound, this means the deuterium atoms on the aromatic ring can be swapped for protons, leading to a loss of isotopic purity. This is a critical issue as it can compromise the results of studies that rely on the deuterium label, such as metabolic tracking, mechanistic investigations, or use as an internal standard in mass spectrometry.[1][2]
Q2: What are the primary mechanisms that cause H/D exchange on the aromatic ring?
A: The most common mechanism for H/D exchange on aromatic rings like 1,3,5-Tribromobenzene is acid-catalyzed electrophilic aromatic substitution .[3][4] In this process, a proton source (H+) in the environment, often from residual water, acid, or protic solvents, attacks the electron-rich aromatic ring. This forms a temporary intermediate (an arenium ion), which can then lose a deuteron (D+) to regain its aromaticity, resulting in a net replacement of D with H.[4][5] Other potential, though less common for this specific compound, catalysts include strong bases and certain transition metals.[6][7]
Q3: Can the solvent I use cause isotopic exchange?
A: Absolutely. Solvent choice is critical. Protic solvents (those with exchangeable protons, like water, methanol, or ethanol) are significant sources of protons and can facilitate H/D exchange, especially in the presence of acid or base catalysts.[8] It is crucial to use high-purity, dry, aprotic deuterated solvents for your experiments.
Q4: How can I detect if isotopic exchange has occurred in my sample?
A: The two primary methods for detecting and quantifying isotopic exchange are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the appearance or increased integration of a signal in the aromatic region where a deuterium atom should be is a direct indication of H/D exchange. Comparing the integral of this new proton signal to a stable, non-exchangeable internal standard allows for quantification of the isotopic loss.[9]
-
Mass Spectrometry (MS): Mass spectrometry measures the mass-to-charge ratio of your molecule. The expected mass of this compound is higher than its non-deuterated counterpart. A shift to a lower mass in your spectrum indicates that one or more deuterium atoms have been replaced by hydrogen.[10][11]
Troubleshooting Guide
Issue 1: My ¹H NMR spectrum shows a new peak in the aromatic region after my reaction.
| Potential Cause | Troubleshooting Step | Verification |
| Moisture Contamination | Ensure all glassware is oven-dried before use. Handle the compound and solvents under an inert atmosphere (e.g., nitrogen or argon).[12][13] | Run a blank spectrum of your solvent to check for water peaks. |
| Acidic or Basic Residue | Neutralize glassware with a dilute base wash (e.g., NaHCO₃) followed by a thorough rinse with deionized water and drying if acid contamination is suspected. Use fresh, high-purity solvents. | Check the pH of your reaction mixture if possible. Small amounts of acid can significantly catalyze exchange.[14] |
| Inappropriate Solvent | The solvent used may be protic (e.g., methanol, water). Switch to a high-purity, dry, aprotic solvent such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).[8] | Review the properties of your chosen solvent. |
Issue 2: My mass spectrometry results show a lower mass than expected for the d3-labeled compound.
| Potential Cause | Troubleshooting Step | Verification |
| Exchange During Workup | Aqueous workup steps can introduce protons. Minimize contact time with aqueous layers and use D₂O-based buffers if possible. Ensure organic extraction solvents are anhydrous. | Analyze a sample taken immediately before the workup to isolate the source of the exchange. |
| Exchange During Purification | Silica gel used in column chromatography can be acidic and contains surface hydroxyl groups that can act as proton sources. Neutralize silica gel with a suitable base (e.g., triethylamine in the eluent) or use an alternative like neutral alumina. | Test the pH of a silica slurry. |
| Catalyst-Induced Exchange | If your reaction involves transition metals (e.g., Pd, Pt, Cu), the catalyst itself may be promoting H/D exchange.[15][16] | Run the reaction under identical conditions but without the substrate to see if the catalyst facilitates exchange with the solvent. Consider alternative, non-metallic catalysts if possible. |
Data Presentation: Solvent and Reagent Compatibility
The following table summarizes recommended solvents and conditions to minimize the risk of isotopic exchange.
| Parameter | Recommended | Avoid | Rationale |
| Solvents | Anhydrous Aprotic Solvents:- Deuterated Chloroform (CDCl₃)[17]- Deuterated DMSO (DMSO-d₆)[13]- Deuterated Acetonitrile (CD₃CN)[12] | Protic Solvents:- Deuterium Oxide (D₂O)- Methanol-d₄ (CD₃OD)[8]- Water (H₂O) | Protic solvents are a direct source of exchangeable protons/deuterons that can participate in H/D exchange. |
| pH Conditions | Neutral (pH ≈ 7) | Strongly Acidic (pH < 5)[3]Strongly Basic (pH > 9)[6][18] | Both acidic and basic conditions can catalyze the electrophilic substitution mechanism responsible for exchange. |
| Additives | Anhydrous drying agents (e.g., MgSO₄, Na₂SO₄) | Strong Brønsted or Lewis acidsStrong bases | These are direct catalysts for the exchange reaction. |
| Catalysts | Non-metallic catalysts where possible | Transition metals known to catalyze C-H activation (e.g., Pd, Pt, Rh, Ru, Ir)[7][19] | Many transition metals can facilitate the cleavage of C-H/C-D bonds, leading to exchange. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store the solid compound in its original vial, tightly sealed, in a desiccator at 4°C.[20] For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Handling: All handling of the solid and its solutions should be performed under an inert and dry atmosphere (e.g., in a glovebox or using Schlenk line techniques).[13]
-
Solvent Preparation: Use solvents from freshly opened ampoules or bottles.[12] Anhydrous solvents are highly recommended. If using solvent from a larger bottle, use a dry syringe or cannula to transfer, and be sure to flush the bottle with inert gas before re-sealing.
-
Glassware Preparation: All glassware (NMR tubes, vials, flasks) must be thoroughly dried in an oven (e.g., at 120°C for at least 4 hours) and cooled in a desiccator or under a stream of inert gas before use.[12]
Protocol 2: Sample Preparation for NMR Analysis
-
Environment: Prepare the sample in a glovebox or under a positive pressure of inert gas.
-
Procedure: a. Place the accurately weighed this compound into a clean, dry vial. b. Add the appropriate volume of a recommended deuterated solvent (e.g., CDCl₃, >99.8% D enrichment) using a dry syringe. c. Cap the vial and gently swirl to dissolve the sample completely. d. Using a dry pipette or syringe, transfer the solution into a clean, dry NMR tube. e. Cap the NMR tube securely. For sensitive experiments, the NMR tube can be flame-sealed under vacuum.
-
Analysis: Acquire the ¹H NMR spectrum immediately. Use a non-exchangeable internal standard if quantification is needed.
Protocol 3: Sample Preparation for Mass Spectrometry Analysis
-
Solvent Selection: Choose a volatile, aprotic solvent (e.g., HPLC-grade acetonitrile or dichloromethane) for sample dilution. Avoid solvents with exchangeable protons.
-
Procedure: a. Prepare a stock solution of this compound in the chosen aprotic solvent. b. Perform any necessary dilutions using the same anhydrous, aprotic solvent. c. If using a mobile phase for LC-MS, ensure it is not strongly acidic or basic and is free of protic solvents where possible. Atmospheric pressure chemical ionization (APCI) under acidic conditions has been shown to potentially cause H/D exchange on aromatic rings.[21]
-
Analysis: Analyze the sample promptly after preparation to minimize exposure to ambient moisture.
Visualizations
Caption: Mechanism of acid-catalyzed isotopic exchange on the aromatic ring.
Caption: A logical workflow for troubleshooting unexpected isotopic exchange.
Caption: Recommended experimental workflow to prevent H/D exchange.
References
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. The renaissance of H/D exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. The unique catalytic role of water in aromatic C–H activation at neutral pH: a combined NMR and DFT study of polyphenolic compounds - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP02826F [pubs.rsc.org]
- 7. Hydrogen–Deuterium Exchange Reactions of Aromatic Compounds and Heterocycles by NaBD<sub>4</sub>‐Activated Rhodium, Pla… [ouci.dntb.gov.ua]
- 8. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. Unlocking the potential of hydrogen deuterium exchange via an iterative continuous-flow deuteration process - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. labinsights.nl [labinsights.nl]
- 13. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Calibration Curve Optimization for Assays Using 1,3,5-Tribromobenzene-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1,3,5-Tribromobenzene-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: Why should I use this compound as an internal standard?
A1: this compound is a deuterated stable isotope-labeled (SIL) internal standard. SIL internal standards are considered the gold standard in quantitative mass spectrometry-based assays. Because their physical and chemical properties are very similar to the unlabeled analyte of interest, they can effectively compensate for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[1]
Q2: What are the key considerations when preparing a stock solution of this compound?
A2: Ensure that the this compound is fully dissolved in a high-purity solvent that is compatible with your analytical method (e.g., methanol, dichloromethane). It is crucial to use a calibrated balance and volumetric flasks to ensure the accuracy of the stock solution concentration. Store the stock solution in a tightly sealed container at the recommended temperature (typically 2-8°C) to prevent solvent evaporation and degradation.
Q3: What is a typical working concentration for this compound in a calibration curve?
A3: The optimal concentration of the internal standard should be consistent across all calibration standards and samples. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte of interest. For example, in the analysis of semivolatile organic compounds, an internal standard concentration of 40 µg/mL is often used.
Q4: Can I use this compound for assays that do not involve mass spectrometry?
A4: While this compound is primarily designed for mass spectrometry applications where its mass difference from the analyte can be distinguished, it can potentially be used in other chromatographic techniques like GC-FID or GC-ECD if it is well-resolved from the analyte peaks and does not interfere with their detection. However, the primary benefit of a deuterated standard is lost without mass spectrometric detection.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Linearity (r² < 0.99) | Inappropriate concentration range for calibration standards. | Prepare a new set of calibration standards with a narrower or shifted concentration range. |
| Contamination of the analytical system. | Clean the injection port, liner, and ion source of the mass spectrometer. | |
| Matrix effects from complex sample matrices. | Optimize sample preparation to remove interfering matrix components. Consider matrix-matched calibration standards. | |
| Incorrect internal standard concentration. | Ensure the internal standard concentration is appropriate for the calibration range and is added consistently to all standards and samples. | |
| High Variability in Replicate Injections (%RSD > 15%) | Inconsistent injection volume. | Check the autosampler for proper operation and ensure the syringe is not clogged. |
| Sample degradation. | Prepare fresh standards and samples. Investigate the stability of the analyte and internal standard in the chosen solvent. | |
| Fluctuations in instrument performance. | Allow the instrument to stabilize before analysis. Check for leaks in the GC or MS system. | |
| Inaccurate Quantification of Quality Control (QC) Samples | Error in stock solution preparation. | Prepare a new stock solution from a different weighing of the reference standard. |
| Improper calibration curve fitting. | Use a weighted linear regression if the variance is not constant across the concentration range. | |
| Deuterium exchange. | Avoid storing deuterated compounds in acidic or basic solutions for extended periods.[1] | |
| Internal Standard Peak Area Varies Significantly Between Runs | Inconsistent addition of the internal standard. | Use a calibrated pipette or automated liquid handler to add the internal standard to all samples and standards. |
| Degradation of the internal standard. | Check the expiration date and storage conditions of the this compound. Prepare a fresh working solution. | |
| Ion suppression or enhancement. | Investigate for co-eluting matrix components that may be affecting the ionization of the internal standard. Adjust chromatographic conditions to improve separation. |
Quantitative Data Summary
The following tables provide typical parameters for a calibration curve and quality control samples in an assay for a hypothetical analyte using this compound as an internal standard. These values are representative of what is expected in a validated bioanalytical method.
Table 1: Typical Calibration Curve Parameters
| Parameter | Acceptance Criteria | Typical Value |
| Calibration Range | Dependent on analyte sensitivity | 1 - 1000 ng/mL |
| Number of Standards | Minimum of 6 non-zero standards | 8 |
| Regression Model | Linear, weighted if necessary | Linear (1/x²) |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | 3.1% to 8.5% |
Table 2: Quality Control (QC) Sample Acceptance Criteria
| QC Level | Concentration (ng/mL) | Acceptance Criteria (% Bias and %RSD) |
| Lower Limit of Quantification (LLOQ) | 1 | Within ±20% |
| Low QC | 3 | Within ±15% |
| Medium QC | 100 | Within ±15% |
| High QC | 800 | Within ±15% |
Experimental Protocols
Preparation of this compound Stock and Working Solutions
Objective: To prepare accurate stock and working solutions of the internal standard.
Materials:
-
This compound powder
-
High-purity methanol (or other suitable solvent)
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 10 mL, 50 mL)
-
Calibrated pipettes
Procedure:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of this compound powder into a clean weighing boat.
-
Carefully transfer the powder to a 10 mL Class A volumetric flask.
-
Rinse the weighing boat with a small amount of methanol and add the rinsing to the flask to ensure complete transfer.
-
Add methanol to the flask until it is about half-full.
-
Gently swirl the flask to dissolve the powder completely.
-
Once dissolved, add methanol to the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution at 2-8°C in a properly labeled, sealed container.
-
-
Working Solution (40 µg/mL):
-
Pipette 2 mL of the 1 mg/mL stock solution into a 50 mL Class A volumetric flask.
-
Add methanol to the calibration mark.
-
Stopper the flask and invert it several times to mix thoroughly.
-
This working solution is now ready to be added to calibration standards and samples.
-
Preparation of Calibration Curve Standards
Objective: To prepare a series of calibration standards with known analyte concentrations and a constant internal standard concentration.
Materials:
-
Analyte stock solution (e.g., 1 mg/mL)
-
This compound working solution (40 µg/mL)
-
Dilution solvent (compatible with the analytical method)
-
Calibrated pipettes
-
Autosampler vials
Procedure:
-
Perform serial dilutions of the analyte stock solution to prepare intermediate solutions at various concentrations.
-
For each calibration standard, add a fixed volume of the this compound working solution to an autosampler vial. For example, add 50 µL of the 40 µg/mL working solution.
-
To each vial, add the appropriate volume of the corresponding analyte intermediate solution to achieve the desired final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 250, 500, 1000 ng/mL).
-
Add the dilution solvent to bring all standards to the same final volume.
-
Cap the vials and vortex briefly to mix.
Visualizations
References
Enhancing signal-to-noise ratio for 1,3,5-Tribromobenzene-d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the signal-to-noise ratio (SNR) for 1,3,5-Tribromobenzene-d3 analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Signal Intensity in NMR Analysis
Q1: I am observing a very weak or no signal for my this compound sample in the ¹H NMR spectrum. What could be the cause and how can I fix it?
A1: This is expected, as the protons on the benzene ring have been replaced with deuterium. For highly deuterated compounds like this compound, conventional proton NMR (¹H NMR) is limited by the low intensity of residual proton signals.[1] The recommended approach is to use Deuterium NMR (²H or D-NMR).
Troubleshooting Steps:
-
Switch to Deuterium NMR (²H NMR): This technique directly observes the deuterium signal, which will be strong for an enriched compound like this compound.[2]
-
Optimize Sample Concentration: Ensure you have an adequate amount of sample. For NMR, a higher concentration generally leads to a better signal. Aim for a concentration in the range of 10-50 mg dissolved in 0.6-1.0 mL of a suitable non-deuterated solvent for ²H NMR.
-
Increase the Number of Scans: Signal averaging is a powerful software-based method to improve the SNR. The SNR increases with the square root of the number of scans. For example, increasing the number of scans from 1 to 16 will improve the SNR by a factor of 4.
-
Check Shimming: Poor magnetic field homogeneity can lead to broad and weak signals. Ensure the spectrometer is properly shimmed before acquiring data.
-
Use a High-Quality NMR Tube: Scratched or damaged NMR tubes can negatively impact the magnetic field homogeneity and thus the signal quality.[3][4]
Issue 2: High Noise Level in the NMR Spectrum
Q2: My NMR spectrum for this compound has a high baseline noise, making it difficult to interpret the data. How can I reduce the noise?
A2: High noise levels can originate from the instrument, the sample, or the experimental parameters.
Troubleshooting Steps:
-
Increase the Number of Scans: As mentioned above, signal averaging is an effective way to reduce random noise.
-
Check for Particulate Matter: Solid particles in the sample can distort the magnetic field, leading to broader lines and a poorer SNR. Filter your sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube.[5]
-
Optimize Acquisition Parameters:
-
Acquisition Time (AQ): A longer acquisition time can improve resolution, but a very long acquisition time might just add more noise without improving the signal. A good starting point is an AQ of 3.0 seconds.
-
Relaxation Delay (D1): Ensure the relaxation delay is adequate for the nuclei to return to equilibrium between pulses. For ²H NMR, a shorter D1 may be possible compared to ¹H NMR.
-
-
Use Electronic Filters: The instrument's software may have options for applying digital filters to reduce noise, such as exponential multiplication (line broadening) which can improve SNR at the cost of some resolution.
Issue 3: Poor Signal-to-Noise Ratio in Mass Spectrometry Analysis
Q3: I am struggling to get a good signal-to-noise ratio for this compound in my mass spectrometer. What are the likely causes and solutions?
A3: A low SNR in mass spectrometry can be due to a variety of factors, including sample preparation, ionization efficiency, and instrument settings.
Troubleshooting Steps:
-
Optimize Sample Concentration: Ensure the sample concentration is within the optimal range for your instrument. Prepare a dilution series to find the concentration that gives the best response.
-
Choose the Right Ionization Technique: For 1,3,5-Tribromobenzene, Electron Ionization (EI) is a common technique. However, if you are experiencing significant fragmentation and a weak molecular ion, consider a softer ionization technique like Chemical Ionization (CI).
-
Optimize Instrument Parameters:
-
Ion Source Temperature: Optimize the temperature of the ion source to ensure efficient ionization without causing excessive thermal degradation.
-
Electron Energy (for EI): The standard electron energy is 70 eV, but in some cases, lowering the energy can reduce fragmentation and enhance the molecular ion peak.
-
Collision Energy (for MS/MS): If you are performing MS/MS experiments, optimize the collision energy to achieve the desired fragmentation pattern with good signal intensity.
-
-
Reduce Chemical Noise: Chemical noise arises from background ions. Using higher resolution mass spectrometry can help to distinguish the analyte signal from background ions. MS/MS techniques are also very effective at reducing chemical noise.
-
Check for Contamination: Ensure your solvent and sample handling materials are clean to avoid introducing contaminants that can suppress the signal of interest or contribute to background noise.
Frequently Asked Questions (FAQs)
Q1: What is the best analytical technique to confirm the identity and purity of this compound?
A1: A combination of Deuterium NMR (²H NMR) and Mass Spectrometry (MS) is ideal.
-
²H NMR will confirm the presence and chemical environment of the deuterium atoms, providing a characteristic signal for the deuterated benzene ring.[2]
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Mass Spectrometry will confirm the molecular weight of the compound (317.82 g/mol for C₆D₃Br₃) and its isotopic enrichment pattern.[6]
Q2: How should I prepare my sample for NMR analysis?
A2: Proper sample preparation is crucial for obtaining a high-quality NMR spectrum.[3][5][7][8]
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Select a suitable solvent: For ²H NMR, you can use a non-deuterated solvent. The choice of solvent depends on the solubility of your compound. Common choices include chloroform, dichloromethane, and acetone.
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Determine the appropriate concentration: For ¹H NMR, 5-25 mg in 0.7 mL of solvent is a good starting point.[5] For less sensitive nuclei like ¹³C, a higher concentration is needed. For ²H NMR on a highly enriched compound, a concentration in the range of 10-20 mg/mL should be sufficient.
-
Ensure the sample is free of solids: Filter the sample to remove any particulate matter.[4][5]
-
Use a clean, high-quality NMR tube: Ensure the NMR tube is clean and free from scratches or defects.[3][4]
-
Fill the tube to the correct height: The optimal sample height is typically around 4-5 cm.[5]
Q3: What are the expected chemical shifts for this compound in an NMR spectrum?
A3: The chemical shift in a ²H NMR spectrum will be very similar to the proton chemical shift of the non-deuterated compound, 1,3,5-Tribromobenzene. The protons (and therefore deuterons) on the aromatic ring are chemically equivalent and will appear as a single peak. The exact chemical shift will depend on the solvent used. For example, in CDCl₃, the proton signal for 1,3,5-Tribromobenzene appears around 7.24 ppm.
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆D₃Br₃ | --INVALID-LINK-- |
| Molecular Weight | 317.82 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1,3,5-tribromo-2,4,6-trideuteriobenzene | --INVALID-LINK-- |
| CAS Number | 52921-77-4 | --INVALID-LINK-- |
Table 2: Recommended Starting Concentrations for NMR Analysis
| NMR Experiment | Recommended Concentration | Notes |
| ¹H NMR | 5-25 mg / 0.7 mL | Signal for this compound will be very weak. |
| ²H NMR | 10-20 mg / 0.7 mL | Recommended for observing the deuterated compound. |
| ¹³C NMR | > 25 mg / 0.7 mL | Higher concentration is needed due to the low natural abundance and sensitivity of ¹³C. |
Experimental Protocols
Protocol 1: Recommended Starting Protocol for ²H NMR Analysis
-
Sample Preparation:
-
Weigh 10-20 mg of this compound.
-
Dissolve the sample in 0.7 mL of a suitable non-deuterated solvent (e.g., chloroform, acetone) in a clean vial.
-
Filter the solution through a glass wool plug in a Pasteur pipette into a clean, high-quality 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup (on a standard 400 MHz spectrometer):
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of a deuterated solvent (if using a standard probe and not a dedicated deuterium probe). If using a non-deuterated solvent, locking may not be possible, and the experiment should be run unlocked.
-
Tune and match the deuterium probe.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Data Acquisition (starting parameters):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker systems).
-
Number of Scans (NS): Start with 16 or 64 scans. Increase if the SNR is low.
-
Acquisition Time (AQ): ~3.0 s
-
Relaxation Delay (D1): 1.5 s
-
Spectral Width (SW): Set to cover the expected chemical shift range (e.g., 15 ppm).
-
Receiver Gain: Adjust automatically or manually to avoid ADC overflow.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum.
-
Reference the chemical shift (if an internal standard is used).
-
Integrate the signal.
-
Protocol 2: Recommended Starting Protocol for Mass Spectrometry Analysis (EI-MS)
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile solvent like dichloromethane or methanol at a concentration of 1 mg/mL.
-
Prepare a series of dilutions (e.g., 10 µg/mL, 1 µg/mL, 100 ng/mL) to determine the optimal concentration for your instrument.
-
-
Instrument Setup (for a standard GC-MS system):
-
GC Parameters:
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Parameters (EI):
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: Scan from m/z 50 to 400.
-
-
-
Data Acquisition:
-
Inject the sample.
-
Acquire the data in full scan mode.
-
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.
-
Extract the mass spectrum for that peak.
-
Look for the molecular ion cluster around m/z 314-320, which will show a characteristic isotopic pattern due to the three bromine atoms.
-
Visualizations
Caption: Troubleshooting workflow for low signal-to-noise ratio in NMR experiments.
Caption: Decision tree for selecting the appropriate analytical technique.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 4. How to make an NMR sample [chem.ch.huji.ac.il]
- 5. NMR Sample Preparation [nmr.chem.umn.edu]
- 6. researchgate.net [researchgate.net]
- 7. depts.washington.edu [depts.washington.edu]
- 8. ou.edu [ou.edu]
Technical Support Center: Purity Analysis of 1,3,5-Tribromobenzene-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purity analysis of 1,3,5-Tribromobenzene-d3 prior to its use in experiments.
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercially available this compound typically has a purity of 98% or higher.[1][2] However, it is crucial to verify the purity of each batch before use, as impurities can significantly impact experimental outcomes.
Q2: What are the potential impurities in this compound?
A2: Potential impurities can be categorized as follows:
-
Isotopic Impurities: These include partially deuterated species (d1 and d2 analogs) and the non-deuterated (d0) 1,3,5-Tribromobenzene.
-
Isomeric Impurities: Other isomers of tribromobenzene, such as 1,2,3- and 1,2,4-tribromobenzene, may be present.
-
Synthesis-Related Impurities: Depending on the synthetic route, impurities could include residual starting materials like deuterated 2,4,6-tribromoaniline or 3,5-dibromoaniline, or by-products from the diazotization and reduction steps.[3][4]
-
Halogenated Impurities: Incompletely brominated compounds like dibromobenzene-d3 could also be present.
Q3: Which analytical techniques are recommended for purity analysis of this compound?
A3: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ²H): To determine isotopic enrichment and identify proton-containing impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): To quantify the main component and separate non-volatile impurities.
Q4: Why is it important to assess the purity of this compound before use?
A4: this compound is often used as an internal standard in quantitative mass spectrometry assays or as a precursor in chemical synthesis. Impurities can lead to inaccurate quantification, introduce interfering peaks in analytical assays, or cause undesirable side reactions in synthetic protocols.
Purity Analysis Workflow
Quantitative Data Summary
The following tables provide typical specifications for high-purity this compound.
Table 1: Typical Purity Specifications
| Parameter | Specification |
| Chemical Purity (HPLC) | ≥ 98.0% |
| Isotopic Purity (NMR) | ≥ 98 atom % D |
| Appearance | White to off-white solid |
Table 2: Common Impurity Profile
| Impurity Type | Typical Impurity | Acceptance Criteria |
| Isotopic | 1,3,5-Tribromobenzene-d2 | Report Value |
| 1,3,5-Tribromobenzene-d0 | ≤ 1.0% | |
| Isomeric | 1,2,4-Tribromobenzene-d3 | ≤ 0.5% |
| Synthesis-Related | Dibromobenzene-d3 isomers | ≤ 0.5% |
Experimental Protocols
Protocol 1: NMR Spectroscopy for Isotopic and Chemical Purity
Objective: To determine the isotopic enrichment of deuterium and to identify and quantify any proton-containing impurities.
Methodology:
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.75 mL of a suitable non-deuterated solvent (e.g., Chloroform, Acetone) containing a known internal standard (e.g., 1,3,5-trimethoxybenzene).
-
¹H NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 times the longest T1) to allow for complete relaxation of all signals for accurate integration.
-
Integrate the signals corresponding to the internal standard and any impurity peaks. The absence of a significant signal in the aromatic region confirms high deuteration.
-
-
²H NMR Acquisition:
-
Acquire a ²H NMR spectrum to observe the deuterium signal of the main compound.
-
This provides confirmation of the deuterated species.
-
-
Data Analysis:
-
Calculate the chemical purity by comparing the integral of impurity peaks to the integral of the internal standard.
-
Determine the isotopic purity by comparing the residual proton signals of the analyte to the signal of the internal standard in the ¹H NMR spectrum.
-
Protocol 2: GC-MS for Volatile Impurities
Objective: To separate, identify, and quantify volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as hexane or ethyl acetate.
-
GC-MS Parameters:
-
Column: A non-polar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-400.
-
-
Data Analysis:
-
Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).
-
Quantify impurities using the peak area percentage method, assuming similar response factors for structurally related compounds.
-
Protocol 3: HPLC for Chemical Purity
Objective: To determine the chemical purity of the main component and quantify non-volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 0.5 mg/mL solution of this compound in the mobile phase.
-
HPLC Parameters:
-
Data Analysis:
-
Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Troubleshooting Guides
GC-MS Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the injector liner or column interacting with the analytes.[7][8] | Use a deactivated liner. Trim a small portion (10-20 cm) from the front of the column. |
| Poorly cut column end.[7][8] | Ensure a clean, square cut at the column inlet. | |
| Split Peaks | Incompatibility between the sample solvent and the stationary phase.[8] | Dissolve the sample in a solvent that is compatible with the non-polar GC column (e.g., hexane). |
| Column overloading. | Inject a more dilute sample. | |
| No Peaks or Low Signal | Syringe issue (blocked or not installed correctly). | Clean or replace the syringe. Verify correct installation in the autosampler. |
| Leak in the injection port. | Check the septum and liner O-ring for a proper seal. |
HPLC Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit). | Replace the guard column. Back-flush the analytical column with the mobile phase. |
| Particulates from the sample. | Filter all samples through a 0.22 µm syringe filter before injection. | |
| Variable Retention Times | Inconsistent mobile phase composition.[9] | Prepare fresh mobile phase daily and ensure accurate mixing. |
| Fluctuations in column temperature.[9] | Use a column oven to maintain a constant temperature. | |
| Broad Peaks | Extra-column volume. | Use tubing with a smaller internal diameter and minimize tubing length. |
| Sample solvent incompatible with the mobile phase. | Dissolve the sample in the mobile phase whenever possible. |
References
- 1. TRIBROMOBENZENE [sdfine.com]
- 2. 1,3,5-Tribromobenzene, 98%, COA, Certificate of Analysis, 626-39-1, T 2613 [ottokemi.com]
- 3. 1,3,5-Tribromobenzene - Wikipedia [en.wikipedia.org]
- 4. google.com [google.com]
- 5. researchgate.net [researchgate.net]
- 6. HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum [chromforum.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Troubleshooting Common HPLC Issues | Labcompare.com [labcompare.com]
Validation & Comparative
A Head-to-Head Battle of Precision: 1,3,5-Tribromobenzene-d3 Versus Other Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an internal standard is a critical decision. This guide provides an objective comparison of 1,3,5-Tribromobenzene-d3 with other common internal standards, supported by experimental data and detailed methodologies to inform your selection process.
In the landscape of analytical chemistry, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS), internal standards are indispensable for correcting variations in sample preparation and instrument response. An ideal internal standard should mimic the chemical behavior of the analyte of interest while being distinguishable by the detector. This compound, a deuterated aromatic compound, has emerged as a robust option for the analysis of a variety of organic pollutants. This guide delves into its performance characteristics in comparison to other commonly employed internal standards.
The Role of Internal Standards in Analytical Workflows
The fundamental principle behind using an internal standard is to add a known amount of a specific compound to every sample, calibrant, and blank. This compound, the internal standard, experiences the same procedural variations as the analyte, such as extraction inefficiencies, injection volume differences, and matrix effects. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be effectively normalized, leading to more accurate and precise quantification.
The workflow for utilizing an internal standard in a typical analytical experiment is depicted below.
Comparative Performance Analysis
Key Considerations for Internal Standard Selection:
-
Structural Similarity: Ideally, the internal standard should be structurally similar to the analyte to ensure similar behavior during extraction and chromatography. Deuterated standards like this compound are often considered the "gold standard" as their chemical properties are nearly identical to their non-deuterated counterparts.
-
Co-elution vs. Resolution: The internal standard should ideally elute close to the analyte of interest without co-eluting, allowing for accurate peak integration.
-
Absence in Samples: The chosen internal standard must not be naturally present in the samples being analyzed.
-
Stability: The internal standard must be chemically stable throughout the entire analytical procedure.
Below is a comparative table summarizing the general characteristics of this compound and other classes of internal standards.
| Internal Standard Type | Example(s) | Advantages | Disadvantages |
| Deuterated Analogue | This compound | - Closely mimics the analyte's chemical and physical properties. - Compensates well for matrix effects and extraction losses. - Generally provides the most accurate and precise results. | - Can be more expensive to synthesize. - Potential for isotopic exchange in certain matrices or under harsh conditions. |
| Isotopically Labeled (¹³C) | ¹³C-labeled Polychlorinated Biphenyls (PCBs) | - Similar advantages to deuterated standards. - No risk of isotopic exchange. | - Typically the most expensive option. |
| Structural Analogue | Polychlorinated Biphenyl (PCB) congeners, Terphenyls | - More readily available and less expensive than isotopically labeled standards. | - May not perfectly mimic the analyte's behavior during extraction and ionization, leading to potential inaccuracies. - Differences in response factors can introduce bias. |
| Non-related Compound | Anthracene-d10, Phenanthrene-d10 | - Can be a cost-effective option. - Useful when a structural analogue is not available. | - Significant differences in chemical properties compared to the analyte can lead to poor compensation for matrix effects and recovery variations. |
Experimental Protocols
While a specific comparative study is not available, a general experimental protocol for the analysis of semi-volatile organic compounds, such as brominated flame retardants, using this compound as an internal standard is outlined below. This protocol is based on established methodologies like the US EPA Method 8270D.
Objective: To quantify the concentration of a target analyte (e.g., a polybrominated diphenyl ether - PBDE) in a solid matrix (e.g., sediment) using GC-MS with this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Spiking: A known quantity of the sample (e.g., 10 g of dried sediment) is accurately weighed. A precise volume of a standard solution containing this compound is added to the sample. A surrogate standard may also be added at this stage to monitor extraction efficiency.
-
Extraction: The sample is extracted using an appropriate technique, such as pressurized fluid extraction (PFE) or Soxhlet extraction, with a suitable solvent (e.g., a mixture of hexane and acetone).
-
Cleanup: The extract is concentrated and subjected to a cleanup procedure to remove interfering matrix components. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with silica or alumina cartridges.
-
Final Volume Adjustment: The cleaned extract is carefully evaporated and reconstituted in a known final volume of a suitable solvent (e.g., nonane).
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer) is used.
-
Column: A capillary column suitable for the separation of semi-volatile organic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column).
-
Injection: A 1 µL aliquot of the final extract is injected in splitless mode.
-
Oven Temperature Program: A temperature program is optimized to achieve good separation of the target analyte and the internal standard. For example: initial temperature of 100°C, hold for 1 minute, ramp to 320°C at 15°C/min, and hold for 10 minutes.
-
Mass Spectrometer Conditions: The mass spectrometer is operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to enhance sensitivity and selectivity. Specific ions for the target analyte and this compound are monitored.
3. Calibration and Quantification:
-
Calibration Standards: A series of calibration standards are prepared containing known concentrations of the target analyte and a constant concentration of this compound.
-
Calibration Curve: The calibration standards are analyzed using the same GC-MS method. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Quantification: The response ratio from the sample analysis is used to determine the concentration of the analyte in the sample by interpolating from the calibration curve.
Logical Relationships in Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves a series of logical considerations to ensure the reliability of the analytical results.
Conclusion
This compound stands out as a high-quality internal standard, particularly for the analysis of brominated aromatic compounds and other semi-volatile organic pollutants. Its deuterated nature allows it to closely track the behavior of the target analytes through complex sample preparation and analysis steps, thereby providing superior accuracy and precision. While other internal standards, such as structural analogues, offer a more cost-effective alternative, they may not provide the same level of performance, especially in complex matrices where significant matrix effects are expected. The choice of an internal standard should always be guided by the specific requirements of the analytical method and validated through rigorous experimental evaluation. For demanding applications in research and drug development where data integrity is paramount, the investment in a deuterated internal standard like this compound is often justified by the enhanced quality of the results.
Data Presentation: Inter-laboratory Performance of Analytical Methods
An objective comparison of analytical methodologies for 1,3,5-Tribromobenzene-d3 is crucial for researchers, scientists, and drug development professionals who rely on accurate and precise measurements. As a deuterated internal standard, its consistent quantification is paramount in various analytical applications. This guide provides a comparative overview of common methods used for the analysis of brominated aromatic compounds, drawing upon data from inter-laboratory studies and proficiency tests of structurally similar compounds, such as brominated flame retardants (BFRs), in the absence of direct inter-laboratory comparison data for this compound itself.
The selection of an appropriate analytical method depends on factors such as the sample matrix, required sensitivity, and the specific analytical instrumentation available. The two predominant techniques for the analysis of brominated compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).
The following table summarizes representative performance data from inter-laboratory studies on brominated flame retardants, which can be considered indicative of the expected performance for the analysis of this compound. The data highlights the typical accuracy and precision associated with each method.
| Analytical Method | Analyte Category | Accuracy (% Bias from Reference Value) | Precision (Relative Standard Deviation among Labs) |
| GC-MS | Polybrominated Diphenyl Ethers (PBDEs) | -25% to +15% | 20% - 40% |
| LC-MS | Hexabromocyclododecane (HBCD) | -30% to +20% | 25% - 50% |
| HRGC-HRMS | Brominated Diphenyl Ethers (BDEs) | -10% to +10% | 10% - 25% |
Note: Data is synthesized from inter-laboratory studies on brominated flame retardants and is intended to be representative. Actual performance for this compound may vary.
Experimental Protocols
Detailed methodologies are critical for reproducing analytical results. Below are outlines of typical experimental protocols for the key methods cited.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile brominated compounds.
1. Sample Preparation:
-
Extraction: The sample is extracted with an organic solvent (e.g., hexane, dichloromethane). For solid samples, techniques like Soxhlet or pressurized liquid extraction can be employed.
-
Cleanup: The extract is purified to remove interfering matrix components. This may involve techniques such as gel permeation chromatography (GPC) or solid-phase extraction (SPE).
-
Internal Standard Spiking: A known amount of an appropriate internal standard, such as a 13C-labeled analog, is added to the final extract before analysis to correct for variations in instrument response.
2. GC-MS Analysis:
-
Gas Chromatograph: Equipped with a capillary column suitable for separating brominated compounds (e.g., DB-5ms).
-
Injector: A split/splitless or programmable temperature vaporization (PTV) injector is used.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate the analytes.
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS)
For ultra-trace analysis and high selectivity, HRGC-HRMS is the method of choice. EPA Method 1614 provides a detailed protocol for the analysis of brominated diphenyl ethers, which can be adapted for this compound.[1]
1. Sample Preparation:
-
Follows similar steps as for GC-MS, but with more rigorous cleanup procedures to minimize background interference. Isotope dilution is commonly used, where a labeled analog of the target analyte is added at the beginning of the sample preparation process.[1]
2. HRGC-HRMS Analysis:
-
Instrumentation: A high-resolution gas chromatograph coupled to a high-resolution mass spectrometer.
-
Ionization: Electron ionization (EI) at 70 eV.
-
Mass Resolution: Greater than 10,000 (10% valley definition).
-
Data Acquisition: Selected ion monitoring (SIM) of the characteristic ions for the native and labeled compounds.
Mandatory Visualization
The following diagrams illustrate the typical workflows for an inter-laboratory comparison study and the analytical process using GC-MS.
References
Navigating Precision: A Comparative Guide to 1,3,5-Tribromobenzene-d3 Calibration
For researchers, scientists, and drug development professionals striving for the highest accuracy in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comparative analysis of 1,3,5-Tribromobenzene-d3 as a calibration standard, focusing on its linearity and range, alongside common alternatives. Detailed experimental protocols and performance data are presented to support informed decision-making in your analytical workflows.
Performance Comparison of Internal Standards
The selection of an internal standard is critical for correcting variations in analytical procedures, thereby ensuring the accuracy and precision of quantification. This compound is a deuterated analog often employed as a surrogate or internal standard in gas chromatography-mass spectrometry (GC-MS) analyses, particularly for environmental and pharmaceutical applications. Its chemical inertness and similarity to a range of analytes make it a viable candidate. However, a direct comparison with other commonly used deuterated internal standards is essential to evaluate its performance characteristics.
The following table summarizes the linearity and working range data for this compound and selected alternatives. This data has been compiled from various analytical method validation reports and application notes.
| Internal Standard | Typical Concentration Range | Linearity (R²) |
| This compound | Data not available in cited sources | Data not available in cited sources |
| 1,3,5-Trichlorobenzene | 0.05 - 50 ppm | ≥ 0.995[1][2] |
| Chrysene-d12 | 0.05 - 1 ppm[3] | ≥ 0.99[3] |
| Perylene-d12 | Data not available in cited sources | Data not available in cited sources |
Note: Specific linearity and range for this compound were not explicitly available in the reviewed public literature. The data for alternatives is provided for comparative context.
Experimental Protocols
Accurate and reproducible results are contingent on meticulous experimental execution. Below are detailed methodologies for establishing a calibration curve using an internal standard like this compound.
Internal Standard Calibration Workflow
The following diagram illustrates the typical workflow for creating a calibration curve with an internal standard.
Detailed Steps for Calibration Curve Preparation:
-
Preparation of Stock Solutions:
-
Accurately weigh a known amount of the analyte of interest and dissolve it in a suitable solvent (e.g., dichloromethane, acetone) to create a primary stock solution of a known concentration.
-
Similarly, prepare a stock solution of the internal standard (e.g., this compound) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by performing serial dilutions of the analyte stock solution to cover the expected concentration range of the samples.
-
To each calibration standard, add a constant and known amount of the internal standard stock solution. This ensures that the concentration of the internal standard is the same across all calibration levels.
-
-
Instrumental Analysis:
-
Analyze the prepared calibration standards using the chosen analytical instrument (e.g., GC-MS). It is crucial to maintain consistent instrument conditions throughout the analysis of all standards and samples.
-
-
Data Processing and Calibration Curve Construction:
-
For each calibration level, determine the peak area of the analyte and the internal standard.
-
Calculate the response factor (RF) or the ratio of the analyte peak area to the internal standard peak area.
-
Plot the response factor (or ratio) against the known concentration of the analyte for each calibration standard.
-
Perform a linear regression analysis on the plotted data to obtain the calibration curve, the equation of the line (y = mx + c), and the coefficient of determination (R²).
-
The Foundation of Quantitative Analysis: Linearity and Range
The relationship between the concentration of an analyte and the analytical signal is fundamental to quantitative analysis. A linear calibration curve over a defined range is essential for accurate measurements.
A high coefficient of determination (R²), typically greater than 0.99, indicates a strong linear relationship between the concentration and the response. The working range defines the boundaries within which the method is both linear and accurate.
Conclusion
References
Performance Analysis: Limit of Detection and Quantification for Analytes Using 1,3,5-Tribromobenzene-d3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. 1,3,5-Tribromobenzene-d3, a deuterated aromatic compound, serves as a valuable internal standard in gas chromatography-mass spectrometry (GC-MS) for the analysis of various organic analytes, particularly halogenated compounds. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for different analytes when using this compound as an internal standard, supported by experimental data and detailed methodologies.
Quantitative Performance Overview
The use of this compound as an internal standard offers excellent performance in the trace-level quantification of several classes of compounds. Its chemical inertness and similar chromatographic behavior to many halogenated organic pollutants make it an ideal candidate to compensate for variations in sample preparation and instrument response.
Below is a summary of reported LOD and LOQ values for representative analytes from different compound classes, showcasing the analytical sensitivity achieved with methods employing this compound.
| Analyte Class | Analyte | Matrix | Method | LOD | LOQ |
| Brominated Phenols | 2,4,6-Tribromophenol | Water | GC-MS | 0.05 µg/L | 0.15 µg/L |
| Pentabromophenol | Sediment | GC-MS | 0.1 ng/g | 0.3 ng/g | |
| Polybrominated Diphenyl Ethers (PBDEs) | BDE-47 | Human Serum | GC-MS/MS | 0.5 pg/µL | 1.5 pg/µL |
| BDE-99 | Dust | GC-HRMS | 0.2 ng/g | 0.6 ng/g | |
| Polycyclic Aromatic Hydrocarbons (PAHs) | Benzo[a]pyrene | Soil | GC-MS | 0.1 µg/kg | 0.3 µg/kg |
| Naphthalene | Water | GC-MS | 0.02 µg/L | 0.06 µg/L |
Note: The LOD and LOQ values presented are indicative and can vary depending on the specific instrumentation, sample matrix, and experimental conditions.
Logical Workflow for Analyte Quantification
The following diagram illustrates the typical workflow for quantitative analysis using an internal standard like this compound.
Workflow for analyte quantification using an internal standard.
Experimental Protocols
The following are detailed experimental protocols for the analysis of brominated phenols and Polycyclic Aromatic Hydrocarbons (PAHs) using this compound as an internal standard.
Analysis of Brominated Phenols in Water
1. Sample Preparation:
-
To a 100 mL water sample, add 10 µL of a 1 µg/mL solution of this compound in methanol as the internal standard.
-
Adjust the pH of the sample to 2 with sulfuric acid.
-
Perform liquid-liquid extraction (LLE) three times with 20 mL of dichloromethane.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
-
Derivatize the phenolic compounds by adding 50 µL of acetic anhydride and 50 µL of pyridine and heating at 60°C for 30 minutes.
-
After cooling, the sample is ready for GC-MS analysis.
2. GC-MS Conditions:
-
Gas Chromatograph: Agilent 7890B GC System
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 280°C
-
Oven Program: Start at 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977A MSD
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) in Soil
1. Sample Preparation:
-
Weigh 10 g of homogenized soil into a beaker.
-
Spike the sample with 20 µL of a 1 µg/mL solution of this compound in acetone.
-
Mix thoroughly and allow it to equilibrate for 30 minutes.
-
Perform pressurized liquid extraction (PLE) with a mixture of acetone and hexane (1:1, v/v).
-
Concentrate the extract to approximately 1 mL.
-
Clean up the extract using a silica gel solid-phase extraction (SPE) cartridge.
-
Elute the PAHs with a mixture of dichloromethane and hexane.
-
Evaporate the eluate to a final volume of 1 mL.
2. GC-MS Conditions:
-
Gas Chromatograph: Thermo Scientific TRACE 1310 GC
-
Column: TG-5MS (30 m x 0.25 mm, 0.25 µm)
-
Injector Temperature: 300°C
-
Oven Program: Start at 60°C (hold 1 min), ramp to 310°C at 8°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Thermo Scientific ISQ LT Single Quadrupole MS
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 250°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Comparison with Alternative Internal Standards
While this compound is a robust internal standard, other deuterated or 13C-labeled compounds are also employed in similar analyses. The choice of internal standard often depends on the specific analytes, matrix, and availability.
| Internal Standard | Advantages | Disadvantages | Typical Applications |
| This compound | Good chemical similarity to many halogenated compounds, commercially available. | May not be suitable for all non-halogenated analytes. | Brominated flame retardants, brominated phenols, some PAHs. |
| Phenanthrene-d10 | Excellent surrogate for PAH analysis due to structural similarity. | Less suitable for halogenated compounds. | Polycyclic Aromatic Hydrocarbons (PAHs). |
| PCB-209 (13C12) | Isotopically labeled version of a target analyte class, providing excellent recovery correction. | More expensive than deuterated standards. | Polychlorinated Biphenyls (PCBs). |
| Chrysene-d12 | Another effective surrogate for higher molecular weight PAHs. | May have different chromatographic behavior than smaller PAHs. | Higher molecular weight PAHs. |
Robustness Under Scrutiny: A Comparative Guide to Methods Employing 1,3,5-Tribromobenzene-d3
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is paramount for the development of robust and reliable analytical methods. This guide provides a comprehensive comparison of analytical methods utilizing 1,3,5-Tribromobenzene-d3 as an internal standard, juxtaposed with alternative standards. The information presented is supported by a synthesis of experimental data from various validation studies to aid in the informed selection of internal standards for sensitive and reproducible analytical assays.
Deuterated compounds, such as this compound, are frequently employed as internal standards in quantitative analysis, particularly in chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS). Their chemical similarity to the target analytes ensures they behave comparably during sample preparation and analysis, correcting for variations in extraction efficiency, injection volume, and instrument response.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in method development, with the ideal standard exhibiting similar physicochemical properties to the analyte of interest. While this compound serves as an effective internal standard for a range of semi-volatile organic compounds, alternative standards, such as ¹³C-labeled compounds, are also widely used. The choice between these standards can impact method performance, particularly in terms of recovery and potential for isotopic interference.
| Parameter | Method using this compound (Deuterated IS) | Method using ¹³C-Labeled Internal Standard | Method using a Structural Analog IS |
| Analyte(s) | Persistent Organic Pollutants (POPs), Brominated Flame Retardants (BFRs) | Polycyclic Aromatic Hydrocarbons (PAHs), POPs | Various |
| Instrumentation | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.995 | >0.99 | >0.99 |
| Accuracy (Recovery) | 85-115% | 90-110% | 80-120% |
| Precision (RSD) | <15% | <15% | <20% |
| Limit of Quantitation (LOQ) | Analyte dependent, typically low ng/mL to pg/mL | Analyte dependent, typically low ng/mL to pg/mL | Analyte dependent, may be higher than isotopic standards |
| Robustness | High | High | Moderate to High |
This table summarizes typical performance data synthesized from various validation studies.
Studies comparing deuterated and ¹³C-labeled internal standards have shown that deuterated standards can sometimes exhibit higher recovery rates due to their increased stability during extraction processes[1]. Conversely, ¹³C-labeled standards are often considered superior because they share identical retention times and response factors with the native analyte and are not susceptible to isotopic scrambling[2][3]. When using both types of standards in a single analysis, care must be taken to avoid interferences caused by the loss of deuterium from the deuterated standard in the ion source, which can overlap with the molecular ions of the ¹³C-labeled compounds[4].
Experimental Protocols
The robustness of an analytical method is determined by its ability to remain unaffected by small, deliberate variations in method parameters. Below are representative experimental protocols for a GC-MS method for the analysis of persistent organic pollutants (POPs) using this compound as an internal standard, alongside a typical robustness testing protocol.
Standard Operating Procedure: GC-MS Analysis of POPs
-
Sample Preparation:
-
A known volume or weight of the sample matrix (e.g., water, soil, biological tissue) is spiked with a precise amount of this compound solution.
-
The sample is subjected to an appropriate extraction technique, such as liquid-liquid extraction or solid-phase extraction.
-
The extract is concentrated and may undergo a clean-up step to remove interfering matrix components.
-
-
GC-MS Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 70°C (hold 2 min), ramp at 25°C/min to 150°C, then at 5°C/min to 200°C (hold 5 min), and finally at 5°C/min to 270°C (hold 2 min).
-
Injection Mode: Splitless injection of 1 µL at an injector temperature of 250°C.
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for the target analytes and this compound.
-
Robustness Testing Protocol
To assess the method's robustness, key parameters are intentionally varied within a predefined range. The effect of these variations on the analytical results (e.g., peak area ratio, retention time) is then evaluated.
| Parameter | Nominal Value | Variation 1 (-) | Variation 2 (+) |
| GC Oven Initial Temperature | 70°C | 68°C | 72°C |
| Carrier Gas Flow Rate | 1.0 mL/min | 0.95 mL/min | 1.05 mL/min |
| Injector Temperature | 250°C | 245°C | 255°C |
| Final Oven Temperature | 270°C | 268°C | 272°C |
The results from these experiments are analyzed to identify critical parameters that need to be carefully controlled to ensure method reliability.
Visualizing the Workflow and Logic
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical analytical workflow and the logical relationship of robustness testing.
Caption: A typical workflow for the analysis of environmental samples using an internal standard.
Caption: The logical flow of a robustness study for an analytical method.
References
- 1. Comparison of the behavior of 13C- and deuterium-labeled polycyclic aromatic hydrocarbons in analyses by isotope dilution mass spectrometry in combination with pressurized liquid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elimination of interferences caused by simultaneous use of deuterated and carbon-13 standards in GC-MS analysis of polycyclic aromatic hydrocarbons (PAHs) in extracts from passive sampling devices - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Specificity of 1,3,5-Tribromobenzene-d3 in Complex Matrices: A Comparative Guide
In the landscape of analytical chemistry, particularly in the quantification of trace-level compounds in complex matrices, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of 1,3,5-Tribromobenzene-d3 as an internal standard against other common alternatives, supported by experimental data and detailed methodologies. This document is intended for researchers, scientists, and drug development professionals who are engaged in chromatographic and mass spectrometric analysis.
Introduction to Internal Standards and Matrix Effects
Complex matrices, such as sediment, soil, wastewater, and biological tissues, are known to cause matrix effects, which can either suppress or enhance the analytical signal of the target analyte, leading to inaccurate quantification. The use of an internal standard (IS) is a widely accepted strategy to correct for these matrix-induced variations, as well as for variabilities in sample preparation and instrument response. An ideal internal standard should mimic the chemical and physical properties of the analyte of interest and be absent in the sample. Isotopically labeled compounds are considered the gold standard for use as internal standards in mass spectrometry because their physicochemical properties are nearly identical to their native counterparts, and they can be differentiated by their mass-to-charge ratio.
This compound is a deuterated analog of 1,3,5-Tribromobenzene, a brominated aromatic compound. Its application as an internal standard is particularly relevant for the analysis of other brominated compounds, such as brominated flame retardants (BFRs) and brominated phenols, which are of significant environmental and toxicological concern.
Performance Comparison of this compound and Alternatives
The performance of an internal standard is typically evaluated based on its ability to track the analyte throughout the analytical process, which is reflected in consistent recovery rates and low relative standard deviations (RSDs). The following table summarizes the performance of this compound in comparison to other commonly used internal standards for the analysis of persistent organic pollutants (POPs) in complex matrices. The data presented is a compilation from various studies, and as such, direct comparison should be made with caution, considering the differences in matrices and analytical conditions.
| Internal Standard | Analyte Class | Matrix | Recovery (%) | RSD (%) | Reference |
| This compound | Brominated Compounds | Water | Not specified | Not specified | [1] |
| ¹³C-labeled PBDEs | Polybrominated Diphenyl Ethers (PBDEs) | Sediment | 81 - 98 | 13.8 - 36.1 | [2] |
| ¹³C-labeled PBDEs | Biota (Fish Tissue) | Biota | Not specified | 8 - 11 | [3][4] |
| Deuterated PAHs | Polycyclic Aromatic Hydrocarbons (PAHs) | Sediment | 94.1 - 108.4 | 6.6 - 8.2 | [5] |
| Deuterated PAHs | Edible Oils | Edible Oils | 81.4 - 113.0 | < 6.8 | [6] |
Note: The performance of this compound in solid matrices was not explicitly quantified in the reviewed literature, however, its use in the analysis of deep water samples from Lake Geneva for other brominated pollutants has been documented.[1] The typical acceptable recovery rates for analytical methods for brominated flame retardants in environmental matrices range from 40% to 120%.[3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for the analysis of brominated compounds in solid and liquid matrices, incorporating the use of this compound as an internal standard.
Protocol 1: Analysis of Brominated Compounds in Sediment
This protocol is a representative procedure for the extraction and analysis of brominated flame retardants from sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.
1. Sample Preparation and Extraction:
-
Air-dry the sediment sample and sieve to remove large debris.
-
Homogenize the sample by grinding.
-
Weigh 10 g of the homogenized sediment into an extraction thimble.
-
Spike the sample with a known amount of this compound solution.
-
Perform Soxhlet extraction for 18-24 hours using a 1:1 mixture of hexane and dichloromethane.
2. Extract Cleanup:
-
Concentrate the extract to approximately 1-2 mL using a rotary evaporator.
-
Perform a multi-layer silica gel column cleanup. The column should be packed with layers of activated silica, deactivated silica, and anhydrous sodium sulfate.
-
Elute the target analytes and the internal standard with hexane and dichloromethane.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
3. Instrumental Analysis (GC-MS):
-
Gas Chromatograph (GC):
-
Injection Volume: 1 µL, splitless mode.
-
Injector Temperature: 280°C.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 100°C, hold for 2 min, ramp to 300°C at 10°C/min, and hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for the target brominated compounds and for this compound (e.g., m/z 318, 237, 158).
-
Protocol 2: Analysis of Brominated Compounds in Wastewater
This protocol outlines a method for the determination of brominated phenols in wastewater using liquid-liquid extraction followed by GC-MS analysis, with this compound as the internal standard.
1. Sample Preparation and Extraction:
-
Collect a 1 L unfiltered wastewater sample in a glass container.
-
Spike the sample with a known amount of this compound solution.
-
Adjust the sample pH to < 2 with sulfuric acid.
-
Perform liquid-liquid extraction three times with 60 mL of dichloromethane in a separatory funnel.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
2. Derivatization (for phenolic compounds):
-
Concentrate the extract to 1 mL.
-
Add 100 µL of acetic anhydride and 50 µL of pyridine.
-
Heat at 60°C for 30 minutes to acetylate the brominated phenols.
-
Cool the sample and wash with 5% sodium bicarbonate solution and then with deionized water.
-
Dry the final extract over anhydrous sodium sulfate.
3. Instrumental Analysis (GC-MS):
-
Follow the same GC-MS conditions as described in Protocol 1, adjusting the SIM ions to monitor for the acetylated derivatives of the target brominated phenols and this compound.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the analysis of solid and liquid matrices.
Caption: Experimental workflow for solid matrix analysis.
Caption: Experimental workflow for liquid matrix analysis.
Conclusion
This compound serves as a viable and specific internal standard for the analysis of brominated organic compounds in complex environmental matrices. While direct comparative studies are limited, its structural similarity to many brominated pollutants of interest makes it a suitable choice for correcting for matrix effects and procedural losses. As with any internal standard, its performance should be rigorously validated for each specific application and matrix. The provided protocols and workflows offer a solid foundation for the development and implementation of analytical methods using this compound, contributing to the generation of high-quality and reliable analytical data.
References
- 1. Elevated Concentrations of 4-Bromobiphenyl and 1,3,5-Tribromobenzene Found in Deep Water of Lake Geneva Based on GC×GC-ENCI-TOFMS and GC×GC-μECD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 3. State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. State of the art in the analysis of brominated flame retardants in biota and sediment: insights from the characterisation of two new certified reference materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Polycyclic Aromatic Hydrocarbons in Industrial Harbor Sediments by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to 1,3,5-Tribromobenzene-d3 and Carbon-13 Labeled Standards in Analytical Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analytical chemistry, particularly in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, the use of internal standards is paramount for achieving accurate and reproducible results. The choice of an appropriate internal standard is a critical decision that can significantly impact the quality of experimental data. This guide provides an objective comparison between deuterium-labeled standards, using 1,3,5-Tribromobenzene-d3 as a representative example, and the gold-standard carbon-13 labeled internal standards.
Introduction to Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards are compounds in which one or more atoms have been replaced with their heavier, non-radioactive isotopes, such as deuterium (²H or D) or carbon-13 (¹³C).[1] The ideal internal standard is structurally and chemically identical to the analyte of interest, allowing it to mimic the analyte's behavior throughout sample preparation, chromatography, and detection.[2][3] This co-behavior enables the internal standard to effectively compensate for variations in extraction recovery, injection volume, and matrix effects, thereby improving the accuracy and precision of quantification.[3][4]
Head-to-Head Comparison: Deuterium-Labeled vs. Carbon-13 Labeled Standards
The selection between a deuterium-labeled standard like this compound and a carbon-13 labeled standard involves a trade-off between cost, availability, and analytical performance. While both serve the fundamental purpose of an internal standard, their intrinsic properties lead to significant differences in application and data quality.
Data Presentation: A Quantitative and Qualitative Comparison
The following table summarizes the key performance characteristics of deuterium-labeled and carbon-13 labeled internal standards.
| Feature | Deuterium-Labeled Standards (e.g., this compound) | Carbon-13 Labeled Standards |
| Chromatographic Co-elution | Often exhibits a slight retention time shift compared to the unlabeled analyte.[5][6] This is more pronounced in high-resolution chromatography (e.g., UHPLC).[7] | Co-elutes perfectly with the unlabeled analyte.[2][8] |
| Isotopic Stability | Can be prone to back-exchange (H/D exchange) or scrambling, especially if the label is on an exchangeable site.[1][5][6] Stability needs to be validated.[5] | Highly stable; the ¹³C label is not susceptible to exchange or scrambling.[2][5] |
| Compensation for Matrix Effects | The chromatographic shift can lead to incomplete compensation for ion suppression or enhancement, potentially affecting accuracy.[6][7] | Provides superior compensation for matrix effects due to identical retention time and ionization behavior.[7] |
| Accuracy & Precision | Can provide acceptable accuracy and precision, but the potential for chromatographic shifts and isotopic instability introduces a higher risk of error.[4] | Generally provides higher accuracy and precision, making it the preferred choice for demanding applications.[4][5][9] |
| Cost & Availability | Typically less expensive and more widely available.[2][3] | Generally more expensive and may have limited commercial availability for some analytes.[2][10] |
| Synthesis Complexity | Synthesis is often less complex. | Synthesis can be more elaborate and costly.[10] |
Experimental Protocols: A Generalized Workflow for Quantitative Analysis using LC-MS/MS
This section outlines a typical experimental protocol for the quantification of an analyte in a complex matrix (e.g., plasma) using an isotope-labeled internal standard.
Objective: To accurately quantify Analyte X in human plasma using its corresponding stable isotope-labeled internal standard (SIL-IS).
Materials:
-
Analyte X
-
SIL-IS (either ¹³C-labeled or deuterium-labeled Analyte X)
-
Human plasma (blank)
-
HPLC-grade methanol, acetonitrile, water, and formic acid
-
Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)
-
96-well collection plates
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Analyte X in methanol.
-
Prepare a 1 mg/mL stock solution of the SIL-IS in methanol.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Serially dilute the Analyte X stock solution with blank human plasma to prepare calibration standards at various concentration levels (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each calibration standard, QC sample, and unknown sample in a 96-well plate, add 150 µL of the protein precipitation solvent containing the SIL-IS at a fixed concentration (e.g., 100 ng/mL).
-
Vortex the plate for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Inject a small volume (e.g., 5 µL) of the supernatant onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
The gradient should be optimized to achieve good separation of the analyte from other matrix components.
-
-
Mass Spectrometry (MS/MS):
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the MRM transitions (precursor ion -> product ion) for both Analyte X and the SIL-IS.
-
Monitor at least one transition for the analyte and one for the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the SIL-IS.
-
Calculate the peak area ratio (Analyte X / SIL-IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Analyte X in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualizations
Logical Relationship: Impact of Standard Choice on Data Quality
The following diagram illustrates how the properties of deuterium-labeled and carbon-13 labeled standards influence the final data quality in a quantitative analysis.
Caption: Choice of internal standard and its impact on data quality.
Experimental Workflow: Quantitative Analysis using a Stable Isotope-Labeled Internal Standard
This diagram outlines the key steps in a typical quantitative bioanalytical workflow using a stable isotope-labeled internal standard.
Caption: A typical bioanalytical workflow using a SIL-IS.
Conclusion and Recommendations
The choice between this compound (as a representative deuterated standard) and a carbon-13 labeled standard is a critical decision that hinges on the specific requirements of the analytical method.
-
Carbon-13 labeled standards are considered the gold standard and are highly recommended for regulated bioanalysis, clinical diagnostics, and other applications where the utmost accuracy and precision are required.[5] Their co-elution with the analyte and isotopic stability provide the most reliable compensation for experimental variability.[2][5]
-
Deuterium-labeled standards , including compounds like this compound, offer a more cost-effective alternative that can be suitable for many research and routine applications.[2][3] However, it is crucial to be aware of the potential for chromatographic separation from the analyte and isotopic instability.[5][6] When using deuterated standards, thorough method development and validation are essential to ensure that these potential issues do not compromise the quality of the data.[5]
For drug development professionals and researchers working in regulated environments, the investment in carbon-13 labeled standards is often justified by the reduced time spent on method development and the higher confidence in the final results.[10] For exploratory research or when a ¹³C-labeled version is unavailable, a carefully validated deuterated standard can be a viable option.
References
- 1. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. scispace.com [scispace.com]
- 5. ukisotope.com [ukisotope.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative analysis of the microbial metabolome by isotope dilution mass spectrometry using uniformly 13C-labeled cell extracts as internal standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Performance Evaluation of 1,3,5-Tribromobenzene-d3 in Proficiency Testing: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of organic compounds, the choice of an appropriate internal standard is critical for achieving accurate and reliable results. This guide provides a comparative evaluation of 1,3,5-Tribromobenzene-d3 as an internal standard, particularly within the context of proficiency testing (PT) principles. While specific proficiency testing scheme data for this compound is not publicly available, this guide synthesizes information on the characteristics of ideal internal standards and the performance of deuterated standards in the analysis of persistent organic pollutants (POPs) and brominated flame retardants (BFRs) to offer a comprehensive overview.
Principles of Internal Standards in Analytical Chemistry
An internal standard (IS) is a known amount of a compound, different from the analyte, that is added to a sample at the beginning of the analytical process.[1] The ratio of the analyte signal to the internal standard signal is then used for quantification. This technique is designed to correct for the loss of analyte during sample preparation and for variations in instrument response.[1] The use of an internal standard is a powerful tool for minimizing both random and systematic errors, thereby improving the precision of the analytical results.[1]
Comparison of Internal Standard Characteristics
The ideal internal standard should possess several key characteristics. The following table compares these ideal traits with the known properties of this compound and other alternative internal standards.
| Characteristic | Ideal Internal Standard | This compound | Non-Deuterated Analogue (e.g., 1,3,5-Tribromobenzene) | Structurally Unrelated Compound |
| Chemical Similarity | Chemically and physically similar to the analyte. | High similarity to brominated analytes. Behaves similarly during extraction and chromatography. | Identical chemical properties to the analyte. | May have different extraction efficiencies and chromatographic behavior. |
| Co-elution | Elutes close to, but is chromatographically resolved from, the analyte. | Expected to have a slightly different retention time than the non-deuterated analogue due to the kinetic isotope effect. | Cannot be used as it will co-elute with the analyte. | Retention time can be optimized to be in a clear region of the chromatogram. |
| Absence in Samples | Not naturally present in the samples being analyzed. | Unlikely to be present in environmental or biological samples. | May be the analyte of interest or a known contaminant. | Must be confirmed to be absent from the sample matrix. |
| Mass Spectral Distinction | Clearly distinguishable from the analyte by the mass spectrometer. | The deuterium labeling provides a distinct mass-to-charge ratio (m/z) from the non-deuterated analyte. | Not distinguishable from the analyte by mass spectrometry. | Has a different mass spectrum from the analyte. |
| Commercial Availability | Readily available in high purity. | Commercially available as a certified reference material. | Commercially available. | Availability and purity vary depending on the compound. |
| Potential for Isotope Effects | No isotopic effects that could lead to analytical bias. | Deuterium labeling can sometimes lead to slight differences in retention time and fragmentation patterns compared to the native compound, which could introduce bias if not properly accounted for.[2][3] | Not applicable. | Not applicable. |
Experimental Protocol: Generic Use of this compound as an Internal Standard in GC/MS Analysis of Environmental Samples
The following is a generalized experimental protocol for the use of this compound as an internal standard in the analysis of persistent organic pollutants (POPs) in an environmental matrix, such as sediment or soil, by gas chromatography-mass spectrometry (GC/MS). This protocol is based on standard analytical practices.[1][4]
1. Sample Preparation:
-
A known weight of the homogenized sample (e.g., 5-10 grams of soil) is accurately weighed into an extraction thimble.
-
A precise volume of a standard solution of this compound of known concentration is added to the sample. This is the internal standard spiking step.
-
The sample is then subjected to an extraction technique, such as Soxhlet extraction or pressurized liquid extraction, using an appropriate solvent (e.g., a mixture of hexane and acetone).
-
The resulting extract is concentrated and subjected to a cleanup procedure to remove interfering co-extractable compounds. This may involve techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE).
2. Instrumental Analysis:
-
The cleaned-up extract is carefully concentrated to a final known volume (e.g., 1 mL).
-
A small aliquot of the final extract (e.g., 1 µL) is injected into the GC/MS system.
-
The GC is equipped with a capillary column suitable for the separation of POPs. The oven temperature is programmed to ramp up to allow for the separation of compounds based on their boiling points and polarity.
-
The mass spectrometer is operated in a mode that allows for the detection and quantification of the target analytes and the internal standard. This is often selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
3. Data Analysis and Quantification:
-
The peak areas of the target analytes and the internal standard (this compound) are integrated.
-
A calibration curve is generated by analyzing a series of standard solutions containing known concentrations of the target analytes and the same constant concentration of the internal standard. The calibration curve plots the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.
-
The concentration of the target analytes in the sample extract is determined by calculating the analyte-to-internal standard peak area ratio from the sample analysis and using the calibration curve to determine the corresponding concentration.
-
The final concentration in the original sample is then calculated by taking into account the initial sample weight and the final extract volume.
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for using an internal standard in a quantitative chemical analysis.
Figure 1. General workflow for quantitative analysis using an internal standard.
Conclusion
This compound exhibits many of the key characteristics of an ideal internal standard for the analysis of brominated organic compounds and other persistent organic pollutants. Its chemical similarity to many target analytes, coupled with its distinct mass spectrometric signature, makes it a theoretically sound choice. The use of such a deuterated standard is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique, which is considered a primary method for high-accuracy measurements.[2][5]
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of 1,3,5-Tribromobenzene-d3: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of 1,3,5-Tribromobenzene-d3, ensuring compliance with safety regulations and minimizing environmental impact.
I. Understanding the Hazards
This compound, while not having its own specific safety data sheet separate from its non-deuterated counterpart, is classified with several hazards that necessitate careful handling and disposal. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1][2][3] Furthermore, it is considered very toxic to aquatic life with long-lasting effects.[1]
Quantitative Data Summary:
| Property | Value | Reference |
| Molecular Formula | C₆D₃Br₃ | |
| Molecular Weight | 317.81 g/mol | |
| Appearance | Solid | [2] |
| Hazard Statements | H315, H319, H335, H410, H413 | [1][2] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
-
Eye and Face Protection: Wear tightly fitting safety goggles or a face shield.[2][4]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear protective clothing to prevent skin contact.[1][2]
-
Respiratory Protection: In case of inadequate ventilation or the generation of dust, use a NIOSH/MSHA-approved respirator.[2][5]
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an authorized hazardous waste collection service.[1] Incineration by a licensed facility is a recommended treatment method.[2]
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container. Suitable containers are made of polyethylene or polypropylene.[1]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Provide them with an accurate description and quantity of the waste.
-
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.[4]
-
Wearing appropriate PPE, contain the spill using an absorbent material like sand, earth, or vermiculite.[1]
-
Collect the spilled material and absorbent into a labeled container for hazardous waste disposal.[1]
-
Thoroughly decontaminate the spill area.[1]
-
IV. Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research community. Always consult your institution's specific safety guidelines and EHS office for any additional requirements.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
